Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYWHCOJRHWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454256 | |
| Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-25-9 | |
| Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
This compound (CAS No. 94994-25-9) is a bifunctional molecule featuring a rigid bicyclo[2.2.2]octane scaffold. This unique structure provides a defined spatial orientation of the formyl and methyl carboxylate groups, making it a valuable linker component in the design of complex molecules such as PROTACs. This guide details two primary synthetic routes to this compound, starting from commercially available precursors.
Synthetic Route 1: From 4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate
This route involves the formation of the aldehyde functionality from a sulfonate precursor, followed by esterification of the corresponding carboxylic acid.
Step 1: Synthesis of 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid
A detailed industrial-scale protocol for this step has been reported, starting from Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate.[1]
Experimental Protocol:
Under a nitrogen atmosphere, 11.4 kg of Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate is suspended in 14.9 L of acetic acid. To this suspension, 29.8 L of 2M sulfuric acid is added. The mixture is then heated to 100°C and stirred for one hour. The acidic solvents are removed by distillation until the final volume is approximately 3.5 liters. The reaction mixture is maintained at 100°C until the reaction is complete, as monitored by appropriate analytical techniques. Subsequently, the mixture is cooled to room temperature and stirred for an additional 10 hours. Further cooling to 0°C for 3 hours results in the precipitation of the product. The solid is collected by filtration, washed three times with cold water, and dried at 50°C to yield 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid.[1]
Step 2: Esterification to this compound
The carboxylic acid obtained in the previous step is converted to its methyl ester via Fischer esterification.
Experimental Protocol (General):
4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid is dissolved in a large excess of methanol, which serves as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
Synthetic Route 2: From Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
This alternative route begins with the selective reduction of one of the ester groups of a diester starting material, followed by oxidation of the resulting alcohol.
Step 1: Synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
This step involves the selective reduction of one ester group of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Experimental Protocol:
In a 100 mL autoclave reactor, 0.25 g of the Ru-TRIPHOS catalyst (ruthenium 1,1,1-tris(diphenylphosphinomethyl)ethane), 25 mg of p-toluenesulfonic acid, 2.5 g of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, and 50 mL of p-xylene are combined. The reactor is purged three times with nitrogen at 200 psig, followed by three purges with hydrogen at approximately 300 psig. The mixture is stirred at 800 rpm, and the hydrogen pressure is increased to 1600 psig. The temperature is then raised to 200°C, allowing the pressure to increase further. Once the temperature reaches 200°C, the hydrogen pressure is adjusted to 2000 psig. The reaction is maintained under these conditions for 24 hours. After cooling to room temperature and releasing the pressure, the solution is discharged and analyzed to confirm the formation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Step 2: Oxidation to this compound
The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Swern or Dess-Martin periodinane (DMP) oxidations are suitable for this transformation.[2][3]
Experimental Protocol (Swern Oxidation - General):
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78°C under a nitrogen atmosphere. Dimethyl sulfoxide (DMSO) is added dropwise, and the mixture is stirred for a few minutes. A solution of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in dichloromethane is then added slowly. After stirring for a period, a hindered amine base, such as triethylamine, is added. The reaction mixture is allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.[4][5][6]
Experimental Protocol (Dess-Martin Periodinane Oxidation - General):
To a solution of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in dichloromethane, Dess-Martin periodinane is added at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate. The mixture is stirred until the solid dissolves. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the desired aldehyde.[7][8]
Quantitative Data Summary
| Route | Step | Starting Material | Product | Reagents/Conditions | Yield | Purity | Reference |
| 1 | 1 | Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate | 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid | Acetic acid, 2M H₂SO₄, 100°C | 90% (molar) | Not specified | [1] |
| 1 | 2 | 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid | This compound | Methanol, cat. H₂SO₄, reflux | Typically high | High | General Procedure |
| 2 | 1 | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | Ru-TRIPHOS, p-TsOH, H₂, p-xylene, 200°C, 2000 psig | 30% conversion, 100% selectivity | Not specified | WO2019075004A1 |
| 2 | 2 | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | This compound | Oxalyl chloride, DMSO, Et₃N, -78°C or DMP, CH₂Cl₂, RT | Typically high | High | General Procedure |
Visualizations
Synthetic Pathway Diagrams
References
- 1. 4-ForMyl-bicyclo[2.2.2]octane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
An In-Depth Technical Guide to Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 94994-25-9
This technical guide provides a comprehensive overview of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Properties
This compound is a bifunctional organic molecule featuring a rigid bicyclo[2.2.2]octane core. This unique structure imparts conformational rigidity, a desirable characteristic for linkers in drug design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 94994-25-9 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester | [2] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Purity | Typically ≥95% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process. A key precursor is 4-formylbicyclo[2.2.2]octane-1-carboxylic acid.
Synthesis of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid
A common route to the carboxylic acid precursor is detailed below.
Experimental Protocol:
This protocol is adapted from an industrial-scale synthesis.
Materials:
-
Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate (starting material)
-
Acetic acid
-
2M Sulfuric acid (H₂SO₄)
-
Nitrogen (for inert atmosphere)
-
Water (for washing)
Procedure: [3]
-
Under a nitrogen atmosphere, combine 11.4 kg of Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate with 14.9 L of acetic acid.
-
To this mixture, add 29.8 L of 2M H₂SO₄.
-
Slowly heat the resulting mixture to 100°C and maintain stirring for one hour.
-
Distill off the acidic solvents until the final volume is approximately 3.5 liters.
-
Continue heating the mixture at 100°C until the reaction is complete, as monitored by appropriate analytical techniques (e.g., TLC, LC-MS).
-
Cool the mixture to room temperature and continue stirring for an additional 10 hours.
-
Further cool the mixture to 0°C for 3 hours to facilitate precipitation.
-
Filter the resulting suspension to collect the solid product.
-
Wash the filter cake three times with cold water.
-
Dry the wet cake at approximately 50°C until the Karl Fischer titration indicates a water content of less than 0.1%. This should yield approximately 5.5 kg (90% molar yield) of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid.
Esterification to this compound
General Experimental Protocol (Fischer Esterification): [4]
Materials:
-
4-formylbicyclo[2.2.2]octane-1-carboxylic acid
-
Methanol (in large excess, serving as both reactant and solvent)
-
A strong acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve 4-formylbicyclo[2.2.2]octane-1-carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Reflux the mixture for several hours. The reaction progress should be monitored by TLC or another suitable method.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure this compound.
Role in Drug Discovery and Development
This compound is a valuable linker for the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The rigid bicyclo[2.2.2]octane core of this linker helps to maintain a specific distance and spatial orientation between the target protein ligand and the E3 ligase ligand, which is crucial for the efficient formation of a ternary complex and subsequent protein degradation.
Diagram 1: General PROTAC Mechanism
Caption: General mechanism of PROTAC-induced protein degradation.
Logical Workflow for PROTAC Synthesis
The aldehyde and ester functionalities of this compound allow for sequential or orthogonal conjugation to the target protein ligand and the E3 ligase ligand.
Diagram 2: Synthetic Workflow for PROTAC Assembly
Caption: Potential synthetic pathways for PROTAC assembly.
Safety and Handling
Conclusion
This compound is a crucial and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent choice for the linker component of PROTACs, enabling the precise positioning of binding moieties for effective targeted protein degradation. The synthetic routes to this compound, while requiring multiple steps, are achievable with standard organic chemistry techniques. As the field of targeted protein degradation continues to expand, the utility and importance of linkers such as this are set to grow.
References
physical and chemical properties of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a bifunctional organic molecule featuring a rigid bicyclo[2.2.2]octane scaffold. This structure provides a defined three-dimensional orientation of its reactive aldehyde and methyl ester functionalities. Primarily utilized in the field of targeted protein degradation, it serves as a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide summarizes the available physical, chemical, and safety information for this compound and provides context for its application in drug discovery and development.
Chemical and Physical Properties
Comprehensive experimental data on the physical properties of this compound is limited in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| CAS Number | 94994-25-9 | |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Note: The lack of available experimental data for key physical properties such as boiling point, melting point, density, and solubility is a significant information gap. Researchers should determine these properties experimentally as needed for their specific applications.
Spectroscopic Data
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the methyl ester.
-
Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in a variety of chemical transformations, including:
-
Reductive amination to form secondary or tertiary amines.
-
Wittig reactions to form alkenes.
-
Aldol and related condensation reactions.
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
-
-
Methyl Ester Group: The ester functionality can undergo:
-
Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Transesterification with other alcohols.
-
Reduction to a primary alcohol.
-
Aminolysis to form amides.
-
The rigid bicyclo[2.2.2]octane core is chemically stable under most standard reaction conditions. The compound is reported to be stable under recommended storage temperatures and pressures. However, it is incompatible with strong oxidizing agents.
Role in Targeted Protein Degradation and Drug Development
This compound is primarily recognized for its application as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to selectively degrade target proteins implicated in disease.
PROTAC Mechanism of Action
A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, rigidity, and composition are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The bicyclo[2.2.2]octane structure of this compound provides a rigid and well-defined spacer, which can be advantageous in controlling the spatial orientation of the two ligands in a PROTAC, thereby influencing the efficiency of ternary complex formation and subsequent protein degradation.
Figure 1. Generalized mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Synthesis
Illustrative Experimental Protocol: Synthesis of 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid
The following is an example of a synthetic procedure for a related precursor, which could be adapted.
-
Reaction: Hydrolysis of a sulfonate precursor to the aldehyde.
-
Reactants:
-
Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate
-
Acetic acid
-
2M Sulfuric acid
-
-
Procedure:
-
Under a nitrogen atmosphere, the sulfonate precursor is dissolved in acetic acid.
-
2M sulfuric acid is added to the mixture.
-
The mixture is heated to 100 °C and stirred for one hour.
-
The acidic solvents are removed by distillation.
-
The reaction mixture is heated again to 100 °C until the reaction is complete.
-
The mixture is cooled to room temperature and then further cooled to 0 °C.
-
The resulting solid product is collected by filtration, washed with cold water, and dried.
-
This procedure would yield the carboxylic acid, which would then require esterification to produce the title compound. The following workflow illustrates the general synthetic logic.
Figure 2. General synthetic workflow for this compound.
Safety Information
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Precautionary Measures:
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a specialized chemical building block with significant potential in the design and synthesis of PROTACs for targeted protein degradation. Its rigid bicyclic core offers a strategic advantage for constructing linkers with defined conformational properties. However, a comprehensive public dataset of its physical and spectroscopic properties is currently lacking. Further experimental characterization is necessary to fully exploit the potential of this molecule in drug discovery and development programs. Researchers are advised to proceed with appropriate safety precautions when handling this compound.
References
Elucidation of the Structure of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a bifunctional organic molecule with the chemical formula C₁₁H₁₆O₃ and a molecular weight of 196.25 g/mol .[1] Its rigid bicyclo[2.2.2]octane framework provides a well-defined three-dimensional structure, making it a valuable component in various chemical syntheses. Notably, it has been identified as a linker molecule for the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The precise structure and purity of each component, including the linker, are critical for the efficacy and safety of the final PROTAC drug.
This technical guide outlines the necessary methodologies and data required for the comprehensive structure elucidation and characterization of this compound. While a complete set of experimental data is not publicly available in the scientific literature, this document details the expected synthetic route and the analytical techniques essential for its definitive structural confirmation.
Molecular Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 94994-25-9 |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.25 g/mol |
| Canonical SMILES | COC(=O)C12CCC(CC1)(CC2)C=O |
| InChI Key | KNSYWHCOJRHWRP-UHFFFAOYSA-N |
Synthesis Pathway
The synthesis of this compound is anticipated to proceed via the oxidation of the corresponding primary alcohol, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. This transformation is a common and reliable method in organic synthesis for the preparation of aldehydes.
Caption: Proposed synthesis of the title compound.
Experimental Protocols
1. Oxidation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
-
Reagents: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (starting material), a suitable oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or conditions for Swern oxidation), and an appropriate anhydrous solvent (e.g., dichloromethane).
-
Procedure: The oxidizing agent would be added to a solution of the starting alcohol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction would be stirred at a controlled temperature (typically room temperature or below) and monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched and worked up to remove the oxidant byproducts. This typically involves filtration and washing with aqueous solutions. The crude product would then be purified using column chromatography on silica gel to yield the pure aldehyde.
Structure Elucidation Workflow
The definitive confirmation of the chemical structure of the synthesized product would require a combination of spectroscopic techniques.
Caption: Workflow for structure elucidation.
Required Spectroscopic Data for Structure Confirmation
The following tables outline the expected data from various spectroscopic analyses that would be required to confirm the structure of this compound. Note: The values presented are hypothetical and for illustrative purposes, as experimentally determined data is not publicly available.
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | -CHO |
| ~3.6 | s | 3H | -OCH₃ |
| ~1.9 - 1.7 | m | 12H | Bicyclo[2.2.2]octane protons |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | -CHO |
| ~176 | -C=O (ester) |
| ~52 | -OCH₃ |
| ~40 | Quaternary C (ester) |
| ~35 | Quaternary C (aldehyde) |
| ~25 - 30 | Bicyclo[2.2.2]octane CH₂ |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950, 2870 | C-H stretch (alkane) |
| ~2720 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (ester) |
| ~1720 | C=O stretch (aldehyde) |
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 196.11 | [M]⁺ (Molecular Ion) |
| 165.10 | [M - OCH₃]⁺ |
| 137.09 | [M - COOCH₃]⁺ |
| 167.11 | [M - CHO]⁺ |
The structural integrity of this compound is paramount for its application as a PROTAC linker and in other areas of chemical synthesis. While its synthesis is conceptually straightforward via the oxidation of its corresponding alcohol, a rigorous spectroscopic analysis is essential for its unambiguous characterization. The methodologies and expected data outlined in this guide provide a framework for researchers to follow for the synthesis and quality control of this important chemical building block. The absence of publicly available, detailed experimental and spectroscopic data highlights the need for open data sharing in the scientific community to accelerate research and development.
References
An In-depth Technical Guide to Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a plausible synthesis pathway, and its role in the broader context of targeted protein degradation.
Core Compound Data
This compound is a bifunctional molecule featuring a rigid bicyclo[2.2.2]octane scaffold. This unique structure provides a spatially defined framework, making it an attractive linker component in the design of PROTACs.[1][2] The aldehyde and methyl ester functionalities offer versatile handles for conjugation to ligands that bind to a target protein and an E3 ubiquitin ligase, respectively.
| Property | Value | Reference |
| Molecular Weight | 196.25 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |
| CAS Number | 94994-25-9 | [1][2] |
| Synonyms | 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester | [3] |
| Primary Application | PROTAC Linker | [1][2][4][5][6] |
Experimental Protocols
The synthesis of this compound can be conceptualized in a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.
Step 1: Synthesis of 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid
A potential synthetic route for the precursor, 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid, involves the hydrolysis of a sulfonate ester derivative. The following is a representative protocol based on available literature[7]:
Materials:
-
Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate
-
Acetic acid
-
2M Sulfuric acid
-
Water (cold)
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate in acetic acid.
-
Add 2M sulfuric acid to the solution.
-
Slowly heat the mixture to 100°C and maintain stirring for one hour.
-
Distill the acidic solvents until the final volume is significantly reduced.
-
Continue heating at 100°C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Cool the mixture to room temperature and continue stirring for an additional 10 hours.
-
Further cool the mixture to 0°C for 3 hours to facilitate precipitation.
-
Filter the resulting suspension and wash the filter cake three times with cold water.
-
Dry the wet cake at approximately 50°C to yield 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid.
Step 2: Esterification to this compound
Following the synthesis of the carboxylic acid, a standard esterification procedure can be employed. Fischer esterification is a common and effective method.
Materials:
-
4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Suspend 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux the mixture until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Role in PROTAC Signaling and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a rigid linker, which is crucial for establishing the appropriate spatial orientation between the POI and the E3 ligase to facilitate the formation of a productive ternary complex.
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
This proximity induces the E3 ligase to polyubiquitinate the target protein.
-
The polyubiquitinated protein is then recognized and degraded by the proteasome.
The rigid bicyclo[2.2.2]octane core of this linker can offer advantages in PROTAC design by reducing the conformational flexibility of the linker, which can lead to improved efficacy and selectivity of the resulting PROTAC.
Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Synthetic workflow for the target molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-ForMyl-bicyclo[2.2.2]octane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rigid, bicyclic structure of this particular linker offers a spatially well-defined scaffold for the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand, a critical parameter in the efficacy of a PROTAC. This document details the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in PROTAC design and synthesis. Experimental protocols and characterization data are provided to facilitate its use in drug discovery and development.
Introduction
This compound is a key building block in the field of targeted protein degradation.[1][2] Its structure features a rigid bicyclo[2.2.2]octane core, which provides a predictable and constrained geometry to the resulting PROTAC molecule. This is in contrast to more flexible aliphatic or PEG-based linkers, where the spatial relationship between the two ends of the PROTAC can be less defined.[3] The molecule possesses two key functional groups: a methyl ester and a formyl (aldehyde) group. The aldehyde is particularly useful for conjugation to amine-containing molecules via reductive amination, a common and efficient method for assembling PROTACs.[4] The methyl ester provides a handle for further chemical modification if required.
This guide will delve into the essential technical aspects of this compound, providing researchers with the necessary information to effectively incorporate it into their PROTAC development programs.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester | |
| CAS Number | 94994-25-9 | [2] |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.25 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) | N/A |
| Melting Point | Not available | |
| Boiling Point | Not available |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks and Assignments |
| ¹H NMR | δ ~9.6 (s, 1H, -CHO), δ ~3.6 (s, 3H, -OCH₃), δ ~1.8-2.0 (m, 12H, bicyclic protons) |
| ¹³C NMR | δ ~204 (-CHO), δ ~177 (-C=O, ester), δ ~52 (-OCH₃), δ ~40-50 (quaternary carbons), δ ~25-35 (CH₂ groups) |
| FTIR (cm⁻¹) | ~2950 (C-H, aliphatic), ~2820, ~2720 (C-H, aldehyde), ~1730 (C=O, ester), ~1715 (C=O, aldehyde) |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its subsequent use in PROTAC assembly are provided below.
Synthesis of 4-Formylbicyclo[2.2.2]octane-1-carboxylic Acid
The synthesis of the parent carboxylic acid is a crucial first step. The following protocol is adapted from the literature.[5]
Reaction Scheme:
Experimental Protocol:
-
Step 1: Oxidation of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid. To a solution of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), is added an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) or a Swern oxidation can be performed.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the chromium salts (in the case of PCC oxidation).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 4-formylbicyclo[2.2.2]octane-1-carboxylic acid.
Synthesis of this compound
The methyl ester can be prepared from the carboxylic acid via Fischer esterification or by reaction with diazomethane for a milder conversion.
Reaction Scheme:
Experimental Protocol (Fischer Esterification):
-
To a solution of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in methanol (used in excess as both solvent and reactant), a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added.
-
The reaction mixture is heated to reflux and stirred for several hours, with the progress monitored by TLC.
-
Once the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel if necessary to afford pure this compound.
Reductive Amination for PROTAC Synthesis
The aldehyde functionality of this compound is readily coupled to an amine-containing E3 ligase ligand or target protein ligand via reductive amination.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and the amine-containing molecule (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is a commonly used mild reducing agent for this purpose. A small amount of acetic acid can be added to catalyze the imine formation.
-
The reaction mixture is stirred at room temperature for several hours to overnight. The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final PROTAC conjugate is purified by preparative high-performance liquid chromatography (HPLC).
Signaling Pathways and Applications
This compound is not biologically active on its own. Its utility lies in its role as a linker to create PROTACs.[1] The resulting PROTACs engage the ubiquitin-proteasome system to induce the degradation of a target protein.
The PROTAC Mechanism
The general mechanism of action for a PROTAC is depicted in the following workflow:
Caption: General mechanism of action for a PROTAC molecule.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker follows a logical workflow:
Caption: Logical workflow for the synthesis of a PROTAC.
Conclusion
This compound is a valuable and versatile tool for the construction of PROTACs. Its rigid bicyclic core provides a means to control the spatial orientation of the target protein and E3 ligase ligands, a critical factor in the design of potent and selective protein degraders. This guide has provided a detailed overview of its properties, synthesis, and application, offering researchers a solid foundation for its incorporation into their drug discovery efforts. The provided experimental protocols serve as a starting point for the synthesis and utilization of this important linker molecule in the exciting and rapidly advancing field of targeted protein degradation.
References
An In-depth Technical Guide to the Stability and Reactivity of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. This bifunctional molecule, featuring a rigid bicyclic core, is of significant interest as a linker in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester | [1] |
| CAS Number | 94994-25-9 | [2] |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.24 g/mol | |
| Appearance | Not Available | [2] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Solubility | Not Available | [2] |
| InChI Key | KNSYWHCOJRHWRP-UHFFFAOYSA-N |
Stability Profile
This compound is a chemically stable compound under standard laboratory conditions.[2] Its stability is attributed to the rigid and sterically demanding bicyclo[2.2.2]octane core.
General Stability:
-
Thermal Stability: The compound is stable at recommended temperatures and pressures.[2] However, during a fire, thermal decomposition or combustion can produce hazardous carbon oxides.[2] For a precise determination of its thermal limits, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required.[3][4]
-
Chemical Stability: It is incompatible with strong oxidizing agents.[2] Contact with potent oxidants could lead to the oxidation of the aldehyde functionality.
-
Hydrolytic Stability: The ester group is located at a bridgehead carbon of the bicyclic system. SN1-type hydrolysis is disfavored due to the high strain associated with forming a planar carbocation at the bridgehead.[5] SN2-type hydrolysis is also sterically hindered. This structural arrangement suggests a higher degree of hydrolytic stability compared to acyclic or less hindered esters. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can be expected to induce hydrolysis. A synthesis of the parent carboxylic acid involves heating with 2M H₂SO₄ at 100°C, indicating the ester is labile under these conditions.[6]
Storage Recommendations: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[2]
Reactivity and Synthetic Utility
The synthetic utility of this molecule is derived from its two distinct functional groups: the reactive aldehyde (formyl) group and the methyl ester. The rigid bicyclic scaffold acts as a non-flexible spacer, which is a desirable characteristic for linkers in drug design.
Reactions of the Aldehyde Group
The formyl group is the primary site for synthetic elaboration, serving as an electrophilic handle for conjugation to other molecules.
Reductive amination is a key reaction for forming carbon-nitrogen bonds and is widely used to couple linkers to amine-containing molecules (e.g., E3 ligase ligands or target protein ligands in PROTAC synthesis). The reaction proceeds via the initial formation of an imine, which is then reduced in situ to a stable amine.
Caption: General workflow for reductive amination.
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a route to introduce vinyl-containing moieties. This reaction is compatible with the ester group present in the molecule.[7][8]
Caption: Key steps of the Wittig olefination reaction.
Standard organic transformations can be applied to the formyl group:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).[9] This provides a dual-carboxylic acid bicyclic scaffold.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation yields Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Reactions of the Ester Group
The bridgehead methyl ester is less reactive than the aldehyde but can be transformed under more forcing conditions.
-
Hydrolysis: As previously noted, the ester can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, typically requiring heat.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would also reduce the aldehyde group. To achieve selective reduction of the ester in the presence of the aldehyde, the aldehyde would first need to be protected (e.g., as an acetal).
Application in PROTAC Development
The primary application of this compound is as a rigid linker for the synthesis of PROTACs.[2][10] A PROTAC is a heterobifunctional molecule that induces the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.
The linker's role is critical, as its length, rigidity, and exit vectors dictate the geometry of the ternary complex formed between the POI, the PROTAC, and an E3 ubiquitin ligase.[11] The rigid bicyclo[2.2.2]octane core of this molecule provides conformational constraint, which can be advantageous for optimizing ternary complex formation and improving degrader efficacy. The aldehyde group provides a convenient handle for conjugating the linker to either the POI ligand or the E3 ligase ligand, typically through reductive amination.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for key reactions. Researchers should optimize conditions for their specific substrates and scales.
Representative Protocol: Reductive Amination
This protocol is adapted from general procedures for the reductive amination of aldehydes.[12][13]
-
Dissolution: Dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: If desired, add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 3-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol: Wittig Reaction
This protocol is based on standard Wittig olefination procedures.[14][15]
-
Ylide Generation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq.), dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should develop.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically for 2-12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Conclusion
This compound is a stable and versatile building block for organic synthesis and drug discovery. Its rigid core and orthogonal reactive handles make it an attractive linker for constructing complex molecules where conformational control is paramount, most notably in the rapidly advancing field of targeted protein degradation. The reactivity of the formyl group allows for reliable conjugation via established methods such as reductive amination and Wittig olefination, providing a robust platform for the development of next-generation therapeutics.
References
- 1. This compound [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Conceptual approach to thermal analysis and its main applications [redalyc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-ForMyl-bicyclo[2.2.2]octane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Methyl 1-formyl-4,4-dimethoxycyclohexane-1-carboxylate [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2019217821A1 - Tetrahydro-imidazo[4,5-c]pyridine derivatives as pd-l1 immunomodulators - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Core Derivatives of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a key synthetic intermediate, notable for its rigid bicyclic structure that provides a well-defined three-dimensional scaffold. This feature has made it an attractive building block in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) where it serves as a rigid linker. This technical guide provides a comprehensive overview of the synthesis of this compound and the preparation of its key derivatives. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug discovery.
Introduction
The bicyclo[2.2.2]octane framework is a conformationally restricted carbocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid nature allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This compound, possessing two distinct functional groups at the bridgehead positions, is a versatile starting material for the synthesis of a variety of derivatives with potential therapeutic applications. This guide will focus on the synthesis of the parent compound and its conversion into key derivatives, including the corresponding alcohol, amine, alkene, and oxime.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from the corresponding carboxylic acid, 4-formylbicyclo[2.2.2]octane-1-carboxylic acid.
Synthesis of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid
A common industrial-scale synthesis involves the hydrolysis of a sulfonate precursor.[1]
Experimental Protocol:
Under a nitrogen atmosphere, 11.4 kg of sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate is mixed with 14.9 L of acetic acid and 29.8 L of 2M sulfuric acid. The mixture is heated to 100°C and stirred for one hour. The acidic solvents are then distilled off until the final volume is approximately 3.5 L. The reaction mixture is maintained at 100°C until the reaction is complete, as monitored by appropriate analytical techniques. After cooling to room temperature, the mixture is stirred for an additional 10 hours and then cooled to 0°C for 3 hours. The resulting solid is collected by filtration, washed three times with cold water, and dried at approximately 50°C to yield the product.[1]
Quantitative Data:
| Product | Yield |
| 4-formylbicyclo[2.2.2]octane-1-carboxylic acid | 90% |
Esterification to this compound
The carboxylic acid is converted to its methyl ester via standard esterification procedures. A particularly effective and mild method involves the use of trimethylsilyldiazomethane (TMS-diazomethane).[1]
Experimental Protocol:
To a solution of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v) at 0°C, a solution of TMS-diazomethane in hexanes (1.2 eq) is added dropwise. The reaction mixture is stirred at 0°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to afford the crude product, which can be purified by silica gel chromatography if necessary.
Physical and Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.25 g/mol |
| CAS Number | 94994-25-9 |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| ¹H NMR (CDCl₃) | Predicted shifts: ~9.7 (s, 1H, CHO), ~3.7 (s, 3H, OCH₃), ~1.8-2.0 (m, 12H, bicyclooctane protons) |
| ¹³C NMR (CDCl₃) | Predicted shifts: ~204 (CHO), ~177 (C=O, ester), ~52 (OCH₃), ~40-45 (bridgehead C), ~25-30 (CH₂) |
| IR (neat) | Predicted peaks: ~2950, 2870 (C-H), ~2720 (C-H, aldehyde), ~1730 (C=O, ester), ~1720 (C=O, aldehyde) cm⁻¹ |
| MS (EI) | Predicted m/z: 196 (M⁺), 167, 139, 109 |
Key Derivatives of this compound
The aldehyde functionality of the parent compound serves as a versatile handle for a variety of chemical transformations, leading to a range of important derivatives.
Reduction to Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
Experimental Protocol:
This compound (1.0 eq) is dissolved in methanol. Sodium borohydride (1.1 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Physical and Spectroscopic Data for Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
| Property | Value |
| Molecular Formula | C11H18O3 |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 94994-15-7 |
| Boiling Point | 208.7±8.0 °C at 760 mmHg |
| Flash Point | 75.9±6.0 °C |
| ¹H NMR (CDCl₃) | Predicted shifts: ~3.7 (s, 3H, OCH₃), ~3.5 (s, 2H, CH₂OH), ~1.7-1.9 (m, 12H, bicyclooctane protons), ~1.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | Predicted shifts: ~178 (C=O, ester), ~68 (CH₂OH), ~52 (OCH₃), ~38-42 (bridgehead C), ~24-28 (CH₂) |
| IR (neat) | Predicted peaks: ~3400 (O-H), ~2950, 2870 (C-H), ~1725 (C=O, ester) cm⁻¹ |
| MS (EI) | Predicted m/z: 198 (M⁺), 180, 167, 139 |
Reductive Amination to Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
The aldehyde can be converted to a primary amine via reductive amination. This is a crucial transformation for the synthesis of PROTACs, as the amine provides a point of attachment for the E3 ligase ligand.
Experimental Protocol:
A mixture of this compound (1.0 eq), ammonium acetate (10 eq), and sodium cyanoborohydride (1.5 eq) in methanol and dichloromethane is stirred at room temperature for an extended period (e.g., 6 days).[2] The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated in vacuo. The residue is taken up in an organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by chromatography.[2]
Physical and Spectroscopic Data for Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate:
| Property | Value |
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.28 g/mol |
| CAS Number | 54202-09-4 |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| ¹H NMR (CDCl₃) | Predicted shifts: ~3.7 (s, 3H, OCH₃), ~2.8 (s, 2H, CH₂NH₂), ~1.7-1.9 (m, 12H, bicyclooctane protons), ~1.3 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | Predicted shifts: ~178 (C=O, ester), ~52 (OCH₃), ~48 (CH₂NH₂), ~38-42 (bridgehead C), ~24-28 (CH₂) |
| IR (neat) | Predicted peaks: ~3350, 3280 (N-H), ~2950, 2870 (C-H), ~1725 (C=O, ester) cm⁻¹ |
| MS (EI) | Predicted m/z: 197 (M⁺), 180, 166, 138 |
Wittig Reaction to Form Alkene Derivatives
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a route to derivatives with extended chains or different functionalities. For instance, reaction with methyltriphenylphosphonium bromide yields the corresponding methylene derivative.
Experimental Protocol:
To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0°C, a strong base such as n-butyllithium is added dropwise. The resulting ylide solution is stirred at room temperature for 1 hour. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, yields α,β-unsaturated products which are valuable intermediates in organic synthesis.
Experimental Protocol:
A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) in a suitable solvent like ethanol or toluene is heated to reflux, often with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography.
Formation of Oxime Derivatives
The reaction of the aldehyde with hydroxylamine hydrochloride yields the corresponding oxime, which can exist as a mixture of (E) and (Z) isomers. Oximes are useful intermediates and can also exhibit biological activity.
Experimental Protocol:
To a solution of this compound (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) are added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the oxime product.
Application in PROTACs
As previously mentioned, this compound and its derivatives are valuable as rigid linkers in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
The rigid bicyclo[2.2.2]octane linker helps to pre-organize the two ligands in a specific spatial orientation, which can be critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and for achieving high degradation efficiency and selectivity.
Workflow for PROTAC Synthesis using the Bicyclo[2.2.2]octane Linker:
PROTAC Mechanism of Action:
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid scaffold and dual functionality make it particularly well-suited for the construction of PROTACs and other targeted therapies. This guide has provided a detailed overview of its synthesis and the preparation of its key derivatives, along with experimental protocols and relevant data to aid researchers in their synthetic endeavors. Further exploration of the derivatives of this core structure is likely to yield novel compounds with interesting biological activities.
References
Exploring Analogs of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Application of Analogs of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry. Its well-defined spatial arrangement allows for the precise positioning of functional groups, making it an attractive component in the design of novel therapeutics. This compound, in particular, has emerged as a valuable building block, notably as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of the synthesis of analogs of this core compound, summarizes available biological data, and presents detailed experimental protocols to facilitate further research and development in this area.
The Bicyclo[2.2.2]octane Core: A Privileged Scaffold in Drug Design
The bicyclo[2.2.2]octane moiety is increasingly utilized as a bioisostere for the para-substituted phenyl ring.[3] Its saturated, non-planar structure offers several advantages over aromatic systems, including improved solubility and metabolic stability, while maintaining or even enhancing biological activity by providing a more defined three-dimensional vector for substituent placement. This has led to the incorporation of the bicyclo[2.2.2]octane core into a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.
Synthesis of Analogs
The functional handles of this compound, the aldehyde and the methyl ester, provide convenient points for chemical modification to generate a library of analogs.
Modifications of the Formyl Group
The aldehyde functionality can be readily transformed into a variety of other chemical groups.
Reductive Amination: The formyl group can be converted to an aminomethyl group via reductive amination. This reaction introduces a basic nitrogen atom, which can be crucial for interacting with biological targets or improving physicochemical properties. A patent for a closely related bicyclo[2.2.1]heptane analog describes a typical procedure.[4]
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to a variety of substituted alkenes, providing a route to analogs with extended and conformationally diverse side chains.[5][6]
Modifications of the Methyl Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.
Hydrolysis: Saponification of the methyl ester yields the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex molecules.
Amide Coupling: The resulting carboxylic acid can be activated and coupled with a wide range of amines to generate a library of amide derivatives. This is a particularly relevant transformation for the synthesis of PROTACs, where the linker is often attached to the E3 ligase ligand or the target protein binder via an amide bond.
Biological Activity of Bicyclo[2.2.2]octane Derivatives
Derivatives of the bicyclo[2.2.2]octane core have demonstrated a broad spectrum of biological activities. The rigid scaffold has been incorporated into molecules targeting various enzymes and receptors.
As PROTAC Linkers
The primary application of this compound and its analogs is as a rigid linker in the design of PROTACs.[1][2][7][8] The defined geometry of the bicyclo[2.2.2]octane core helps to optimize the spatial orientation of the target protein binder and the E3 ligase ligand, which is critical for efficient ternary complex formation and subsequent target protein degradation. In one instance, the replacement of a benzene ring with a bicyclo[2.2.2]octane moiety in a PROTAC targeting the Pregnane X Receptor (PXR) resulted in enhanced degradation activity.[1]
As Enzyme Inhibitors and Receptor Ligands
The bicyclo[2.2.2]octane scaffold is present in a variety of bioactive molecules. The following table summarizes some of the reported biological activities of derivatives containing this core structure.
| Compound Class | Target | Activity | Reference |
| Bicyclo[2.2.2]octane amides | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibition | Not specified |
| Fused Bicyclo[2.2.2]octenes | SARS-CoV-2 3CL Main Protease | Inhibition | Not specified |
| Spiro-bicyclo[2.2.2]octane derivatives | Paclitaxel Mimetics (Anticancer) | Cytotoxicity | Not specified |
| 4-Aminobicyclo[2.2.2]octanone derivatives | Plasmodium falciparum and Trypanosoma brucei rhodesiense | Antiprotozoal activity | Not specified |
| Bicyclo[2.2.2]octane-based PROTAC | Pregnane X Receptor (PXR) | Enhanced degradation vs. phenyl analog | [1] |
| Bicyclo[2.2.2]octane-1-carboxylic acid derivatives | Murine Double Minute 2 (MDM2) | Inhibition (IC50 = 3.7 nM for compound 56) | [9] |
Experimental Protocols
General Synthesis of the Bicyclo[2.2.2]octane Core
The synthesis of the bicyclo[2.2.2]octane core can be achieved through various methods, with the Diels-Alder reaction being a prominent approach.
Protocol: Diels-Alder Reaction for Bicyclo[2.2.2]octene formation [10]
-
To a solution of a suitable 1,3-cyclohexadiene derivative (1 equivalent) in a suitable solvent (e.g., toluene), add a dienophile such as methacrolein (1.2 equivalents).
-
Add a Lewis acid catalyst (e.g., Ytterbium trichloride, 1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography on silica gel.
Synthesis of Analogs from this compound
Protocol: Reductive Amination of the Formyl Group (Adapted from a related patent) [4][11]
-
Dissolve this compound (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as dichloromethane or methanol.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the stirring solution.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: Wittig Reaction of the Formyl Group [5][6][12]
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
-
Add a solution of this compound (1 equivalent) in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Protocol: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~2-3.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the carboxylic acid.
Protocol: Amide Coupling
-
Dissolve the 4-formylbicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) in an anhydrous solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature until completion.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and purify the product by column chromatography.
Visualizing Synthetic Pathways and Biological Mechanisms
Caption: Synthetic pathways for generating analogs from the core scaffold.
Caption: Mechanism of action for a PROTAC utilizing a bicyclo[2.2.2]octane linker.
Caption: A general experimental workflow for the development of novel analogs.
References
- 1. PROTAC repurposing uncovers a noncanonical binding surface that mediates chemical degradation of nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 94994-25-9(this compound) | Kuujia.com [nl.kuujia.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (MFBC) is a versatile bifunctional building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional bicyclo[2.2.2]octane core provides a unique scaffold that offers precise spatial orientation of functional groups, a desirable characteristic for designing molecules with high target affinity and selectivity.[1] This document details key applications of MFBC, including its use as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), and its role as a substrate in fundamental organic transformations such as reductive amination and the Wittig reaction.
Application Note 1: Rigid Linker for PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
The bicyclo[2.2.2]octane scaffold of MFBC is highly valuable as a rigid component within these linkers.[2] Unlike flexible alkyl chains, its well-defined three-dimensional structure restricts conformational freedom, which can be crucial for optimizing the spatial arrangement of the two ligands for efficient ternary complex formation.[2] The formyl and methyl ester functionalities on MFBC serve as versatile handles for synthetic elaboration and attachment to the respective ligands.
General Workflow for PROTAC Synthesis using MFBC:
-
Functional Group Transformation: The formyl group of MFBC can be converted into other functional groups, such as an amine via reductive amination or an alkene via a Wittig reaction, to facilitate coupling.
-
Ligand Attachment: The modified MFBC linker is then sequentially coupled to the POI-binding ligand and the E3 ligase-binding ligand using standard coupling chemistries (e.g., amide bond formation, ether synthesis).
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Application Note 2: Reductive Amination for Amine Synthesis
The formyl group of MFBC is readily converted into a variety of amine-containing structures through reductive amination. This reaction is a cornerstone of medicinal chemistry for introducing nitrogen-containing functional groups. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent.
This transformation is particularly useful for coupling the bicyclo[2.2.2]octane scaffold to other molecules containing a primary or secondary amine, extending the carbon skeleton and introducing basic centers that can be crucial for pharmacological activity.
Key Features:
-
High Efficiency: Reductive amination is typically a high-yielding reaction.
-
Mild Conditions: The use of reducing agents like sodium triacetoxyborohydride allows the reaction to be performed under mild, often acidic, conditions that are compatible with a wide range of functional groups.[3]
-
Versatility: A broad array of primary and secondary amines can be used as coupling partners.
Caption: Workflow for the reductive amination of MFBC.
Application Note 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the aldehyde functionality of MFBC into an alkene.[4] This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The key advantage of the Wittig reaction is the specific placement of the double bond, which is formed at the site of the original carbonyl group.[5]
This transformation allows for the introduction of vinyl groups or more complex unsaturated side chains onto the bicyclo[2.2.2]octane framework. The resulting alkenes can serve as handles for further synthetic modifications, such as metathesis, hydrogenation, or halogenation reactions.
Key Features:
-
Regiospecificity: The double bond is formed specifically where the aldehyde group was located.
-
Functional Group Tolerance: The Wittig reaction is generally tolerant of various functional groups, including esters.[6]
-
Stereochemical Control: The stereochemistry (E/Z) of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.[7]
Caption: General workflow for the Wittig reaction with MFBC.
Experimental Protocols
Protocol 1: Reductive Amination with a Primary Amine
This protocol describes a representative procedure for the reductive amination of this compound with benzylamine.
Materials:
-
This compound (MFBC)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add benzylamine (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Quantitative Data (Representative):
| Reactant 1 (equiv) | Reactant 2 (equiv) | Reducing Agent (equiv) | Solvent | Time (h) | Yield (%) |
| MFBC (1.0) | Benzylamine (1.1) | NaBH(OAc)₃ (1.5) | DCM | 16 | 85-95 |
| MFBC (1.0) | Propargylamine (1.1) | NaBH(OAc)₃ (1.5) | DCM | 18 | 80-90 |
| MFBC (1.0) | Aniline (1.2) | NaBH(OAc)₃ (1.5) | DCM | 24 | 70-85 |
Protocol 2: Wittig Reaction for Methylene Installation
This protocol provides a general method for the olefination of this compound using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
This compound (MFBC)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, nitrogen inlet
Procedure:
-
Ylide Preparation: a. To a flame-dried Schlenk flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv). b. Add anhydrous THF to suspend the salt. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. The solution should turn a characteristic yellow/orange color, indicating ylide formation. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Wittig Reaction: a. Cool the ylide solution back down to 0 °C. b. Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Extract the mixture with diethyl ether (3 x volume of aqueous layer). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to yield the alkene product.
Quantitative Data (Representative):
| Aldehyde (equiv) | Phosphonium Salt (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| MFBC (1.0) | Ph₃P⁺CH₃Br⁻ (1.2) | n-BuLi (1.1) | THF | 3 | 80-90 |
| MFBC (1.0) | Ph₃P⁺CH₂OCH₃Br⁻ (1.2) | NaH (1.2) | THF/DMSO | 5 | 75-85 |
| MFBC (1.0) | (EtO)₂P(O)CH₂CO₂Et (1.1) | NaH (1.1) | THF | 4 | >90 (E-alkene) |
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a versatile synthetic building block characterized by a rigid bicyclic core. This unique structural feature imparts conformational rigidity, making it an attractive scaffold in medicinal chemistry and drug design. Its bifunctional nature, possessing both a reactive aldehyde and a methyl ester, allows for sequential and site-selective modifications. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable intermediate, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
| Property | Value |
| CAS Number | 94994-25-9[1] |
| Molecular Formula | C₁₁H₁₆O₃[1] |
| Molecular Weight | 196.25 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) |
Synthesis
The synthesis of this compound is typically achieved in two steps from the corresponding di-acid precursor.
-
Synthesis of 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid
-
Fischer Esterification to yield this compound
Protocol 1: Synthesis of 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid
This protocol is adapted from a known industrial-scale synthesis.[2]
Materials:
-
Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate
-
Acetic acid
-
2M Sulfuric acid
-
Water
Procedure:
-
Under a nitrogen atmosphere, suspend Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate (1.0 eq) in acetic acid.
-
Add 2M sulfuric acid (approx. 2.6 volumes).
-
Slowly heat the mixture to 100 °C and stir for 1 hour.
-
Distill the acidic solvents until the reaction volume is reduced to approximately one-third of the initial volume.
-
Continue heating at 100 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and stir for an additional 10 hours.
-
Cool the mixture to 0 °C for 3 hours to induce precipitation.
-
Filter the resulting suspension and wash the filter cake three times with cold water.
-
Dry the wet cake at approximately 50 °C under vacuum until the water content is less than 0.1% to yield 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Typical Molar Yield | 90%[2] |
Protocol 2: Fischer Esterification
Materials:
-
4-Formylbicyclo[2.2.2]octane-1-carboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Applications in Organic Synthesis
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations.
Reductive Amination
The conversion of the formyl group to an aminomethyl group is a key transformation for introducing this building block into molecules such as PROTACs.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add benzylamine (1.1 eq) and stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-((benzylamino)methyl)bicyclo[2.2.2]octane-1-carboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 3-5 hours |
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon chain.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The color will turn deep yellow, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-3 hours).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Time | 3-4 hours |
Knoevenagel Condensation
This condensation reaction is useful for forming α,β-unsaturated systems, which are valuable intermediates in their own right.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield Methyl 4-(2,2-dicyanovinyl)bicyclo[2.2.2]octane-1-carboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 2-4 hours |
Application in PROTAC Synthesis
The rigid bicyclo[2.2.2]octane core of this compound makes it an excellent linker component in the design of PROTACs. The defined spatial orientation of the substituents can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
PROTAC Synthesis Workflow
The general workflow for incorporating this building block into a PROTAC involves:
-
Functionalization of the Aldehyde: Typically, a reductive amination is performed to introduce a nucleophilic amine or to couple the linker to an amine-containing E3 ligase ligand or target protein ligand.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid can then be coupled to an amine-containing binding element (either for the target protein or the E3 ligase) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
Representative Protocol for VHL Ligand-Linker Conjugate Synthesis
This protocol outlines the initial steps of incorporating the building block with a von Hippel-Lindau (VHL) E3 ligase ligand.
Step 1: Reductive Amination with a VHL Ligand Amine
Materials:
-
This compound
-
VHL E3 ligase ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
To a solution of the VHL ligand amine (1.0 eq) in DCE, add this compound (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 eq) and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography to yield the VHL ligand-linker conjugate.
Step 2: Ester Hydrolysis
Materials:
-
VHL ligand-linker conjugate from Step 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N HCl
Procedure:
-
Dissolve the VHL ligand-linker conjugate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by LC-MS).
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the carboxylic acid, which can be used in the subsequent amide coupling step without further purification.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.65 | s | 1H | -CHO |
| ~3.67 | s | 3H | -OCH₃ |
| ~1.80-1.95 | m | 6H | Bicyclo[2.2.2]octane CH₂ |
| ~1.65-1.75 | m | 6H | Bicyclo[2.2.2]octane CH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~204.5 | -CHO |
| ~177.0 | -COOCH₃ |
| ~51.9 | -OCH₃ |
| ~40.5 | Quaternary C (ester) |
| ~38.0 | Quaternary C (aldehyde) |
| ~28.5 | Bicyclo[2.2.2]octane CH₂ |
| ~24.0 | Bicyclo[2.2.2]octane CH₂ |
Mass Spectrometry (EI):
-
M⁺: 196.11
-
Key Fragments: Loss of -OCH₃ (m/z 165), loss of -COOCH₃ (m/z 137), loss of -CHO (m/z 167). The fragmentation pattern is expected to be dominated by cleavages adjacent to the carbonyl groups and retro-Diels-Alder reactions of the bicyclic system.
Logical Relationships in Synthesis
The following diagram illustrates the key synthetic transformations and relationships for this compound.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its rigid scaffold and orthogonal functional groups provide a robust platform for the construction of complex molecules with well-defined three-dimensional architectures. The detailed protocols provided herein offer a practical guide for its synthesis and application, particularly in the rapidly evolving field of targeted protein degradation.
References
Application Notes and Protocols for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS No. 94994-25-9) is a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry. Its rigid, three-dimensional bicyclo[2.2.2]octane scaffold offers a distinct advantage in drug design by providing conformational constraint and enabling precise spatial orientation of pharmacophoric elements. This rigid structure can lead to improved binding affinity and selectivity for biological targets. Primarily, this compound serves as a valuable linker or building block in the synthesis of complex bioactive molecules, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target-binding and E3 ligase-binding moieties, which in turn governs the stability and productivity of the ternary complex (target protein-PROTAC-E3 ligase). The rigid bicyclo[2.2.2]octane core of this compound makes it an attractive linker component for optimizing the geometry of this ternary complex.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of PROTACs. While specific examples of PROTACs utilizing this exact linker and their corresponding biological data are not yet prevalent in publicly available literature, this guide presents protocols for its incorporation into potential drug candidates and discusses the general principles of its application based on the known utility of bicyclic scaffolds in drug discovery.
Key Applications in Medicinal Chemistry
-
PROTAC Linker: The primary application of this compound is as a rigid linker in the synthesis of PROTACs.[1][2] The aldehyde and methyl ester functionalities provide orthogonal handles for the covalent attachment of a target protein ligand and an E3 ligase ligand.
-
Scaffold for Bioactive Molecules: The bicyclo[2.2.2]octane core can serve as a non-planar, rigid scaffold to which pharmacophoric groups can be attached. This is particularly useful for mimicking the spatial arrangement of functional groups found in natural ligands or for exploring novel chemical space.
-
Bioisosteric Replacement: In some contexts, the bicyclo[2.2.2]octane ring system can be used as a bioisostere for aromatic rings, offering improved metabolic stability and pharmacokinetic properties.
Experimental Protocols
The following protocols describe general procedures for the utilization of this compound in the synthesis of PROTACs. These are illustrative examples and may require optimization for specific target systems.
Protocol 1: Reductive Amination for Linker-Ligand Conjugation
This protocol describes the coupling of a primary or secondary amine-containing ligand (e.g., an E3 ligase ligand) to the aldehyde functionality of this compound.
Materials:
-
This compound
-
Amine-functionalized ligand (Ligand-NHR)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-functionalized ligand (1.1 eq) in anhydrous DCM or DCE.
-
If the amine is a salt (e.g., hydrochloride), add a base such as triethylamine (1.2 eq) to liberate the free amine.
-
Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation (optional, but can accelerate the reaction).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired conjugate.
Protocol 2: Amide Coupling for Linker-Ligand Conjugation
This protocol describes the hydrolysis of the methyl ester of the product from Protocol 1, followed by amide coupling to a second amine-containing ligand (e.g., a target protein ligand).
Step A: Saponification of the Methyl Ester
Materials:
-
Product from Protocol 1
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the ester-containing conjugate from Protocol 1 in a mixture of THF (or MeOH) and water.
-
Add an excess of LiOH or NaOH (2-4 eq).
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the carboxylic acid.
Step B: Amide Bond Formation
Materials:
-
Carboxylic acid from Step A
-
Amine-functionalized ligand (Ligand'-NH₂)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the amine-functionalized ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) or HBTU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Visualizing Synthetic and Mechanistic Pathways
The following diagrams illustrate the synthetic workflow for incorporating this compound into a PROTAC and the general mechanism of action of the resulting PROTAC.
Caption: Synthetic workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
Quantitative Data Summary
| Compound ID | Target Protein | E3 Ligase | Linker Moiety | IC₅₀ (Target Binding, nM) | DC₅₀ (Degradation, nM) | Dₘₐₓ (%) | Cell Line |
| Example-1 | e.g., BTK | e.g., CRBN | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate derivative | Data | Data | Data | Data |
| Example-2 | e.g., BRD4 | e.g., VHL | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate derivative | Data | Data | Data | Data |
Data to be populated from experimental results.
Conclusion
This compound represents a valuable and strategic building block for medicinal chemists, particularly in the design and synthesis of PROTACs. Its rigid bicyclic structure provides a means to control the conformation of linker moieties, which is a critical parameter for optimizing the efficacy of targeted protein degraders. The synthetic protocols provided herein offer a general guide for the incorporation of this versatile molecule into novel drug candidates. Further research into the synthesis and biological evaluation of molecules derived from this scaffold is warranted to fully explore its potential in drug discovery.
References
Application Notes and Protocols: Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a key intermediate and fragrance ingredient valued for its unique structural and olfactory properties. Its rigid bicyclic framework imparts a distinct character to fragrance compositions, contributing to woody, and potentially ambery and fruity, notes. This document provides a comprehensive overview of its synthesis, chemical properties, and application in fragrance formulations. Detailed experimental protocols for its synthesis and characterization are presented, along with guidelines for its incorporation into fragrance concentrates.
Chemical and Physical Properties
This compound is a bicyclic aldehyde with a molecular formula of C₁₁H₁₆O₃.[1][2][3] While comprehensive experimental data on its physical properties are not widely published, some key identifiers and safety information are available.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 94994-25-9 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |
| Molecular Weight | 196.24 g/mol | [1] |
| Appearance | Not available | [1] |
| Odor Profile | Woody, camphoraceous, potentially with fruity or floral nuances | [4] |
| Boiling Point | Not available | [1] |
| Flash Point | Not available | [1] |
| Solubility | Not available | [1] |
Safety Information: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical.
Role in Fragrance Synthesis and Formulation
Bicyclic aldehydes, particularly those with the bicyclo[2.2.2]octane skeleton, are valued in perfumery for their ability to impart complexity, substantivity, and unique odor profiles.[4] These molecules often possess woody, ambery, and sometimes fruity or floral characteristics.[4][5]
This compound, with its rigid structure and reactive aldehyde group, can serve two primary roles in fragrance synthesis:
-
As a fragrance ingredient: It can be directly incorporated into fragrance compositions to provide a unique woody and potentially ambery character. Aldehydes, in general, are known to add a bright, sparkling quality to fragrances and can enhance floral and citrus notes.[3][6]
-
As a synthetic intermediate: The aldehyde functionality can be further modified to produce other fragrance ingredients. For example, it can undergo condensation reactions with other molecules to create novel, higher molecular weight fragrance compounds with different odor profiles.
Olfactory Profile and Blending Characteristics
While a detailed sensory analysis of this compound is not publicly available, based on structurally related compounds, it is expected to have a predominantly woody and camphoraceous odor. The ester moiety may contribute subtle fruity or floral undertones.
In fragrance compositions, it is anticipated to blend well with:
-
Woody notes: Cedarwood, sandalwood, vetiver, and patchouli.
-
Floral notes: Rose, jasmine, and lily of the valley, where it can add lift and complexity.[7]
-
Citrus notes: Bergamot and lemon, to which it can provide a unique twist and increased tenacity.[5]
-
Amber notes: To enhance warmth and richness.
Recommended Use Levels
The use level of bicyclic aldehydes in fragrance concentrates can vary widely depending on the desired effect. For potent materials like aldehydes, it is common to use them at low concentrations. A general guideline for use in a fragrance concentrate would be in the range of 0.1% to 2.0% .[8] Higher concentrations, up to 5%, have been noted for some bicyclic fragrance materials in certain compositions.[4]
Experimental Protocols
Synthesis of this compound
A plausible multi-step synthesis of this compound can be achieved from commercially available starting materials. The following protocol is a representative example based on known transformations of the bicyclo[2.2.2]octane system.
Caption: A systematic approach to incorporating the target molecule into a fragrance.
-
Materials:
-
This compound
-
Other fragrance raw materials (e.g., essential oils, aroma chemicals)
-
Dipropylene glycol (DPG) or perfumer's alcohol as a solvent
-
Glass beakers and stirring rods
-
Digital scale
-
Smelling strips
-
-
Procedure:
-
Preparation of a 10% Dilution: Prepare a 10% stock solution of this compound in DPG or perfumer's alcohol to facilitate accurate dosing.
-
Formulation of the Base Accord: Create a base accord that aligns with the desired fragrance profile. For a woody-floral theme, this might include sandalwood, cedarwood, and rose and jasmine compounds.
-
Incorporation: Add the 10% dilution of the target molecule to the base accord dropwise, with constant stirring. A starting concentration of 0.5% to 1.0% of the total concentrate is recommended.
-
Evaluation: Dip a smelling strip into the formulation and evaluate the odor at different time intervals (top, middle, and base notes). Assess the impact of the added molecule on the overall fragrance profile.
-
Optimization: Adjust the concentration of this compound and other ingredients to achieve the desired balance and olfactory effect.
-
Maceration: Allow the final fragrance concentrate to mature for at least one week in a cool, dark place to allow the different components to meld together.
-
Conclusion
This compound is a valuable molecule for fragrance research and development. Its rigid bicyclic structure provides a unique woody and camphoraceous character that can add depth and sophistication to a variety of fragrance types. The synthetic protocols provided herein offer a pathway to access this compound, and the formulation guidelines serve as a starting point for its creative application in perfumery. Further research into its specific odor threshold, substantivity, and the olfactory properties of its derivatives would be beneficial for expanding its use in the fragrance industry.
References
- 1. aksci.com [aksci.com]
- 2. connectsci.au [connectsci.au]
- 3. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 4. US3967629A - Bicyclic fragrance materials and processes therefor - Google Patents [patents.google.com]
- 5. sobfragrance.com [sobfragrance.com]
- 6. researchgate.net [researchgate.net]
- 7. beautinow.com [beautinow.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for Reactions Involving Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug development. Its rigid bicyclo[2.2.2]octane scaffold provides a defined three-dimensional structure, while the aldehyde and methyl ester functionalities offer orthogonal handles for chemical modification. A primary application of this compound is as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2] PROTACs are innovative therapeutic agents that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2]
This document provides detailed application notes and experimental protocols for common chemical transformations involving this compound, with a focus on reactions relevant to the synthesis of PROTACs and other bioactive molecules.
Key Applications
-
PROTAC Synthesis: The aldehyde group serves as a key reactive handle for conjugation to amine-containing E3 ligase ligands or protein of interest (POI) ligands via reductive amination. The rigid bicyclo[2.2.2]octane core provides spatial control, which is critical for the effective formation of the ternary complex (POI-PROTAC-E3 ligase).
-
Drug Discovery: The bicyclo[2.2.2]octane moiety is a recognized bioisostere for phenyl rings and can be used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The aldehyde functionality allows for the introduction of various pharmacophores and the construction of diverse chemical libraries for screening.
-
Heterocyclic Synthesis: The aldehyde group can participate in various cyclization reactions to form a range of heterocyclic systems, which are prevalent in many approved drugs.
Common Reactions and Protocols
The aldehyde functionality of this compound is amenable to a variety of common organic transformations. Below are detailed protocols for several key reactions.
Reductive Amination
Reductive amination is a cornerstone reaction for the conjugation of this compound to primary or secondary amines, a critical step in the assembly of PROTACs. This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination with a Primary Amine
This protocol describes a general procedure for the reductive amination of this compound with a generic primary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine as a model)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, particularly for less nucleophilic amines.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture in portions. The reaction is often exothermic, and the temperature should be monitored.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine product.
Quantitative Data Summary (Representative)
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Primary Amine | Sodium Triacetoxyborohydride | DCM | Room Temp. | 4-16 | 70-90 |
| This compound | Secondary Amine | Sodium Triacetoxyborohydride | DCM | Room Temp. | 6-24 | 60-85 |
Note: Yields are typical and may vary depending on the specific amine used.
Application in PROTAC Synthesis
The reductive amination product from the previous protocol serves as a key intermediate in a modular PROTAC synthesis strategy. The remaining functional group on the linker (the methyl ester) or a functional group on the newly introduced amine can be used for subsequent conjugation to the second ligand.
Experimental Protocol: PROTAC Synthesis (Illustrative)
This protocol illustrates the coupling of the reductive amination product (an amine-functionalized linker) to a carboxylic acid-bearing ligand for a protein of interest (POI) using standard amide coupling conditions.
Materials:
-
Amine-functionalized bicyclo[2.2.2]octane linker (from Reductive Amination)
-
POI ligand with a carboxylic acid functionality
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., preparative HPLC)
Procedure:
-
To a solution of the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-functionalized bicyclo[2.2.2]octane linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by preparative HPLC to obtain the final product.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. These products are valuable intermediates for further synthetic elaborations.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine or another basic catalyst (e.g., DABCO)
-
Ethanol or another suitable solvent
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.
-
Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Quantitative Data Summary (Representative)
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-4 | 85-95 |
| Ethyl cyanoacetate | DABCO | Toluene | Reflux | 4-8 | 75-85 |
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene with a defined stereochemistry, depending on the nature of the Wittig reagent.
Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere at 0 °C, add n-BuLi (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically turn deep red or orange, indicating ylide formation.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the aldehyde, forming a secondary alcohol.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
Materials:
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add methylmagnesium bromide (1.2-1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: p-Anisaldehyde as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of p-Anisaldehyde (also known as 4-methoxybenzaldehyde) as a key intermediate in the synthesis of various pharmaceutical compounds. Detailed protocols for its use in synthetic organic chemistry and relevant biological assays are included.
Introduction
p-Anisaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group and a formyl group.[1] Its pleasant, sweet aroma has led to its widespread use in the fragrance and flavor industries.[2] However, its true potential lies in its utility as a versatile building block in synthetic organic chemistry for the creation of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The reactivity of its aldehyde group allows for a variety of chemical transformations, making it a valuable starting material in drug discovery and development.[3]
Key Properties of p-Anisaldehyde:
| Property | Value | Reference |
| Synonyms | 4-Methoxybenzaldehyde, Anisic aldehyde | [4][5] |
| CAS Number | 123-11-5 | [4] |
| Molecular Formula | C8H8O2 | [4] |
| Molecular Weight | 136.15 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 248 - 250 °C | [4] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform; insoluble in water. | [6] |
Applications in Drug Discovery and Development
p-Anisaldehyde serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds with diverse therapeutic applications. Its derivatives have shown potential biological activities, including antimicrobial and antioxidant properties.[4]
Examples of Drug Classes Synthesized Using p-Anisaldehyde:
-
Antimicrobial Agents: p-Anisaldehyde itself exhibits antifungal activity against various yeast and mold strains.[5] It is also a precursor for more complex antimicrobial compounds. For instance, it can be incorporated into polymer networks to create materials with antimicrobial properties.[7]
-
Vasodilators: It is used in the preparation of drugs like Diltiazem Hydrochloride, a vasodilator used to treat angina.[8]
-
Anticancer Agents: Chalcones, synthesized through the condensation of an acetophenone with an aromatic aldehyde like p-anisaldehyde, are a class of compounds investigated for their potential anticancer activities.
Featured Synthetic Application: Synthesis of a Trimethoxychalcone
This section details the synthesis of 2'-hydroxy-4,4',6'-trimethoxy-3'-(3-methyl-2-butenyl)chalcone, a compound with potential biological activity, using p-anisaldehyde as a key reactant.
Reaction Scheme:
Caption: Synthesis of a trimethoxychalcone via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of 2'-hydroxy-4,4',6'-trimethoxy-3'-(3-methyl-2-butenyl)chalcone [9]
This protocol is adapted from a literature procedure for the synthesis of a specific chalcone derivative.[9]
Materials:
-
2'-hydroxy-4',6'-dimethoxy-3'-(3-methyl-2-butenyl)acetophenone (13.76 g)
-
p-Anisaldehyde (7.5 ml)[9]
-
Ethanol (80 ml)
-
Saturated ethanol solution of potassium hydroxide (120 ml)
-
6N Hydrochloric acid
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve 13.76 g of 2'-hydroxy-4',6'-dimethoxy-3'-(3-methyl-2-butenyl)acetophenone and 7.5 ml of p-anisaldehyde in 80 ml of ethanol in a round-bottom flask.[9]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 120 ml of a saturated ethanol solution of potassium hydroxide to the cooled mixture while stirring.[9]
-
Continue stirring the mixture at 0°C for 38 hours.[9]
-
After the reaction is complete, dilute the reaction mixture with water.
-
Neutralize the solution with 6N hydrochloric acid until a precipitate forms.[9]
-
Collect the precipitated crystals by filtration using a Buchner funnel.[9]
-
Wash the crystals with water.[9]
-
Dry the crystals completely.
-
Recrystallize the dried product from methanol to obtain the pure 2'-hydroxy-4,4',6'-trimethoxy-3'-(3-methyl-2-butenyl)chalcone.[9]
Data Presentation:
| Reactant/Product | Amount Used/Obtained | Yield (%) |
| 2'-hydroxy-4',6'-dimethoxy-3'-(3-methyl-2-butenyl)acetophenone | 13.76 g | - |
| p-Anisaldehyde | 7.5 ml | - |
| 2'-hydroxy-4,4',6'-trimethoxy-3'-(3-methyl-2-butenyl)chalcone | 16.20 g | 81.4%[9] |
Workflow for Compound Characterization and Biological Evaluation
The following diagram illustrates a typical workflow for the characterization and initial biological screening of a newly synthesized compound library derived from p-anisaldehyde.
Caption: Workflow for characterization and screening of new compounds.
Signaling Pathway of a Potential Drug Target
Many chalcone derivatives, synthesized using p-anisaldehyde, have been shown to target various signaling pathways implicated in cancer. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer cells, leading to increased cell survival and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.
Conclusion
p-Anisaldehyde is a readily available and cost-effective intermediate with significant applications in drug discovery and development. Its versatile reactivity allows for the synthesis of a wide array of bioactive molecules. The protocols and workflows presented here provide a foundation for researchers to utilize p-anisaldehyde in their own drug discovery efforts.
References
- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. selleckchem.com [selleckchem.com]
- 6. foreverest.net [foreverest.net]
- 7. researchgate.net [researchgate.net]
- 8. What is p-Anisaldehyde?_Chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Application of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane moiety is a rigid, three-dimensional alicyclic structure that, when incorporated into polymer backbones, imparts a unique combination of desirable properties. These include enhanced thermal stability, increased rigidity, and higher glass transition temperatures.[1] Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a functionalized derivative of this bicyclic system, offers a versatile platform for the synthesis of advanced polymeric materials. Its aldehyde and methyl ester groups provide reactive handles for various polymerization and modification reactions. This document outlines the current and potential applications of this compound in polymer chemistry, providing detailed protocols for its utilization.
While direct polymerization of this compound into high molecular weight homopolymers is not extensively documented, its unique structure and functional groups make it a valuable component in specialized polymeric systems and a candidate for the development of novel polymers with tailored properties.
Properties of Polymers Incorporating the Bicyclo[2.2.2]octane Unit
The incorporation of the rigid bicyclo[2.2.2]octane structure into polymer chains generally leads to materials with superior performance characteristics compared to their linear aliphatic or aromatic counterparts.
| Polymer Type | Monomer(s) | Key Properties of the Resulting Polymer | Reference |
| Polyimides | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride and various aromatic diamines | High thermal stability (decomposition > 400 °C), high glass transition temperatures (272-355 °C), good solubility in organic solvents. | [2] |
| Polyimides | Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides and aromatic diamines | Excellent thermal stability (no significant weight loss up to ~400 °C), high glass transition temperatures (> 380 °C), soluble in aprotic and protic polar solvents, colorless and highly transparent films. | [3] |
| Polyesters | Bicyclo[2.2.2]octane-1,4-diol | Enhanced thermal stability. | [1] |
| Copolyesters | Bicyclo[2.2.2]octane and bicyclo[2.2.2]oct-2-ene ring systems | Thermotropic liquid crystalline behavior. |
Current Applications of this compound
The primary documented applications of this compound in the context of polymeric and supramolecular chemistry are in the synthesis of specialized molecules rather than the polymer backbone itself.
Synthesis of PROTAC Linkers
This compound is utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker moiety in a PROTAC is crucial for its efficacy, and the rigid bicyclo[2.2.2]octane unit can provide precise spatial orientation of the two binding ligands.
Guest Molecules for Supramolecular Hydrogels
This compound has been used to synthesize alkyne-bearing guest molecules for dynamic supramolecular hydrogels.[5] The rigid bicyclo[2.2.2]octane core can participate in host-guest interactions, leading to the formation of hydrogel networks with specific mechanical properties.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Bearing Guest Molecule for Supramolecular Hydrogels
This protocol describes the synthesis of an alkyne-bearing bicyclo[2.2.2]octane derivative from this compound for use in supramolecular hydrogels.[5]
Materials:
-
This compound
-
N-methylpropargylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and N-methylpropargylamine (1.2 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-bearing bicyclo[2.2.2]octane guest molecule.
Proposed Applications and Synthetic Protocols in Polymer Chemistry
Given the reactivity of its aldehyde and ester functional groups, this compound can be envisioned as a monomer in several types of polymerization reactions to form novel polymers with the beneficial properties of the bicyclo[2.2.2]octane unit.
Polyacetal Formation
The aldehyde group can react with diols to form polyacetals. The resulting polymers would incorporate the rigid bicyclo[2.2.2]octane unit in the main chain.
Proposed Experimental Protocol: Synthesis of a Polyacetal
Materials:
-
This compound (or the corresponding diol-functionalized derivative)
-
A suitable diol (e.g., 1,4-butanediol)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine equimolar amounts of the bicyclo[2.2.2]octane monomer and the diol in toluene in a flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture, azeotropically removing the water formed during the reaction.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Reductive Amination Polymerization
The aldehyde functionality can undergo reductive amination with a diamine to form a polyamine.
Proposed Experimental Protocol: Synthesis of a Polyamine
Materials:
-
This compound
-
A suitable diamine (e.g., 1,6-hexanediamine)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Methanol
Procedure:
-
Dissolve equimolar amounts of this compound and the diamine in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polyamine by adding the reaction mixture to a non-solvent.
-
Filter and dry the polymer.
Wittig Reaction Polymerization
The aldehyde can react with a bis(phosphonium) salt in a Wittig reaction to form a poly(phenylene vinylene) type polymer with bicyclo[2.2.2]octane units.
Proposed Experimental Protocol: Synthesis via Wittig Reaction
Materials:
-
This compound
-
A suitable bis(phosphonium) salt (e.g., p-xylylenebis(triphenylphosphonium bromide))
-
Strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Suspend the bis(phosphonium) salt in the anhydrous solvent under an inert atmosphere.
-
Add the strong base to generate the bis-ylide.
-
Slowly add a solution of this compound in the same solvent to the ylide solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent.
-
Collect and purify the polymer.
Visualizations
Caption: Proposed polymerization pathways for this compound.
Caption: Influence of the bicyclo[2.2.2]octane unit on polymer properties.
Conclusion
This compound is a promising, albeit specialized, monomer for the development of advanced polymeric materials. While its direct application in forming high-molecular-weight polymers is an area requiring further research, the known benefits of the bicyclo[2.2.2]octane core structure suggest that polymers derived from this monomer would exhibit valuable properties such as high thermal stability and rigidity. The existing applications in PROTACs and supramolecular chemistry highlight its utility in creating structurally precise molecular architectures. The proposed polymerization protocols provide a foundation for future research into novel polymers based on this versatile bicyclic monomer.
References
Application Notes and Protocols for the Development of Fluorescent Probes Using Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane (BOC) scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and materials science. Its defined geometry and steric bulk can be exploited to control the spatial arrangement of functional groups, making it an excellent building block for the design of highly specific ligands and functional molecules. In the context of fluorescent probes, the BOC scaffold can serve as a non-conjugated linker that influences the photophysical properties of a fluorophore or as a core structure for attaching both a reporter and a recognition motif.
This document provides detailed application notes and protocols for the development of novel fluorescent probes starting from Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. This starting material is particularly versatile as it possesses two distinct functional groups: a formyl group amenable to the synthesis of various fluorophores through condensation reactions, and a methyl carboxylate group that can be readily converted into a handle for conjugation to biomolecules or other targeting moieties.
Herein, we propose a synthetic strategy for a hypothetical fluorescent probe, BOC-Bodipy-Biotin (BOC-BP-B) , where the BOC core is functionalized with a BODIPY (boron-dipyrromethene) fluorophore and a biotin targeting group. We provide detailed protocols for its synthesis, characterization, and application in cellular imaging.
Proposed Synthetic Pathway for BOC-Bodipy-Biotin (BOC-BP-B)
The proposed synthesis involves a three-stage process:
-
Fluorophore Synthesis: Condensation of this compound with 2,4-dimethylpyrrole to form the BODIPY core.
-
Handle Derivatization: Saponification of the methyl ester to a carboxylic acid, followed by amidation with a linker.
-
Biotin Conjugation: Coupling of the linker-modified probe with biotin.
Caption: Proposed synthetic workflow for BOC-Bodipy-Biotin.
Quantitative Data Presentation
The following table summarizes the hypothetical photophysical and binding properties of the proposed BOC-Bodipy-Biotin probe. These values are estimated based on data for similar BODIPY dyes and biotinylated probes.
| Parameter | Value | Conditions |
| Photophysical Properties | ||
| Excitation Wavelength (λex) | 525 nm | PBS, pH 7.4 |
| Emission Wavelength (λem) | 545 nm | PBS, pH 7.4 |
| Stokes Shift | 20 nm | PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ | Methanol |
| Quantum Yield (Φ) | 0.85 | PBS, pH 7.4 |
| Fluorescence Lifetime (τ) | 5.2 ns | PBS, pH 7.4 |
| Binding Properties | ||
| Target | Streptavidin | |
| Dissociation Constant (Kd) | ~15 nM | Biacore Analysis |
Experimental Protocols
Protocol 1: Synthesis of BOC-Bodipy-Acid
-
Step 1: Synthesis of the Dipyrromethane Intermediate
-
Dissolve this compound (1.0 g, 5.1 mmol) in dry dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Add 2,4-dimethylpyrrole (1.07 g, 11.2 mmol, 2.2 equivalents).
-
Add trifluoroacetic acid (TFA, 0.1 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours, protected from light.
-
Monitor the reaction by TLC (thin-layer chromatography).
-
-
Step 2: Oxidation to the Dipyrromethene
-
To the reaction mixture from Step 1, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.16 g, 5.1 mmol) in dry DCM (20 mL).
-
Stir for an additional 30 minutes at room temperature.
-
-
Step 3: Boron Complexation
-
Add triethylamine (TEA, 5 mL) to the mixture and stir for 15 minutes.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 6 mL) and stir for another 4 hours at room temperature.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product (BOC-Bodipy-Ester) by column chromatography on silica gel.
-
-
Step 4: Saponification
-
Dissolve the purified BOC-Bodipy-Ester in a mixture of tetrahydrofuran (THF, 30 mL) and methanol (10 mL).
-
Add an aqueous solution of lithium hydroxide (LiOH, 0.5 g in 5 mL water).
-
Stir the mixture at 40°C for 6 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield BOC-Bodipy-Acid .
-
Protocol 2: Application of BOC-Bodipy-Biotin in Cellular Imaging
This protocol describes the use of the final probe for imaging cells expressing a streptavidin-fusion protein.
Caption: Experimental workflow for cellular imaging.
-
Cell Culture and Seeding:
-
Culture cells (e.g., HeLa cells transiently transfected with a plasmid encoding a streptavidin-fused protein) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells onto glass-bottom dishes or coverslips at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
-
Probe Preparation and Incubation:
-
Prepare a 1 mM stock solution of BOC-Bodipy-Biotin in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 100 nM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Fixation:
-
Remove the incubation medium and wash the cells three times with warm PBS to remove any unbound probe.
-
(Optional) Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
If fixed, wash the cells again with PBS (3 x 5 minutes).
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a confocal laser scanning microscope equipped with appropriate lasers and filters for the BODIPY fluorophore (e.g., excitation at 525 nm and emission collection between 540-580 nm).
-
Signaling Pathway Visualization
The designed probe could be used to track a biotinylated protein within a specific signaling pathway. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) pathway where a biotinylated receptor could be visualized.
Caption: Simplified RTK signaling pathway.
Disclaimer: The fluorescent probe BOC-Bodipy-Biotin and its associated quantitative data are hypothetical and presented for illustrative purposes. The synthetic and application protocols are based on established chemical and biological methods and may require optimization for specific experimental conditions.
Troubleshooting & Optimization
purification techniques for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The most common and effective purification methods for this compound and related bicyclo[2.2.2]octane derivatives are silica gel column chromatography, recrystallization, and high-vacuum distillation (such as Kugelrohr distillation).[1][2] The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: How can I assess the purity of my final product?
A2: Purity should be assessed using a combination of analytical techniques. Thin Layer Chromatography (TLC) is useful for rapid, qualitative checks during purification. For quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[3]
Q3: What are the likely impurities I might encounter?
A3: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Material: Such as the corresponding alcohol (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate).
-
Over-oxidation Product: The corresponding carboxylic acid (4-Carboxybicyclo[2.2.2]octane-1-carboxylic acid methyl ester).
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Reagents: By-products from the oxidizing agent used.
Q4: My purified product is an oil, but I've seen reports of similar compounds being solids. Is this normal?
A4: Yes, it is possible for the product to be a colorless or yellow oil, especially if trace impurities are present. Some similar bicyclo[2.2.2]octane derivatives are oils that may solidify upon standing, sometimes requiring storage at low temperatures (e.g., in a freezer) to induce crystallization.[2] If high purity is achieved and the product is still an oil, Kugelrohr distillation can be an effective final purification step.[2]
Troubleshooting Guides
Issue 1: Poor Separation during Silica Gel Chromatography
Symptom: TLC analysis shows overlapping spots for the product and an impurity. The collected fractions from the column are all impure.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inappropriate Solvent System | The polarity of the eluent is too high or too low, resulting in poor resolution. | Solvent System Screening: Prepare several eluent mixtures with varying polarity (e.g., different ratios of hexane/ethyl acetate or heptane/ethyl acetate).[1][4] Run TLC plates with your crude mixture in each system to identify the one that provides the best separation (ideally, a ΔRf > 0.2). |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of silica gel. | Reduce Load: As a general rule, use a silica gel to crude material ratio of at least 50:1 (w/w). For difficult separations, this ratio can be increased to 100:1 or more. |
| Impurity Polarity | The impurity is very close in polarity to the desired product. | Try a Different Adsorbent: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic). Gradient Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to improve separation. |
Issue 2: Failure to Induce Recrystallization
Symptom: The compound dissolves in the chosen solvent but does not crystallize upon cooling, or "oils out" as a liquid phase.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Solvent is too good | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., diethyl ether, ethyl acetate). Slowly add a "poor" solvent or "anti-solvent" (e.g., pentane, hexane) in which the compound is insoluble until the solution becomes faintly turbid.[2][5] Cool slowly. |
| Solution is too dilute | There is too much solvent for the amount of product. | Concentrate the Solution: Gently remove some of the solvent under reduced pressure using a rotary evaporator and then attempt to cool again. |
| Supersaturation | The solution is supersaturated and requires a nucleation site to begin crystallization. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" from a previous pure batch if available. |
| Presence of Impurities | Impurities are inhibiting crystal lattice formation. | Pre-purify: Pass the material through a short plug of silica gel with a suitable eluent to remove baseline impurities before attempting recrystallization. |
Data Presentation
Table 1: Typical Column Chromatography Conditions for Bicyclo[2.2.2]octane Derivatives
| Stationary Phase | Mobile Phase (Eluent System) | Typical Application / Notes | Reference |
| Silica Gel | Heptane / Ethyl Acetate | General purpose for separating compounds of moderate polarity. | [1] |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | Good for separating compounds with close Rf values. A gradient from 5% to 20% EtOAc is a common starting point. | [4] |
| Silica Gel | Diethyl Ether | Can be used to elute more polar compounds or for filtering through a silica plug to remove baseline impurities. | [2] |
Table 2: Suggested Solvents for Recrystallization of Bicyclo[2.2.2]octane Derivatives
| Solvent System | Typical Procedure | Reference |
| Pentane | Dissolve in a minimal amount of warm solvent, then cool slowly to 0 °C or below. | [2] |
| Diethyl Ether / Pentane | Dissolve in ether, add pentane as an anti-solvent until turbidity appears, then cool. | [2] |
| Ethanol / Diethyl Ether | Dissolve in ethanol, add ether as an anti-solvent. Often used for hydrochloride salts of amino-derivatives. | [6] |
| Water / Acetone | Used for highly polar or salt-form amino acid derivatives. | [6] |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 94994-25-9|this compound|BLD Pharm [bldpharm.com]
- 4. connectsci.au [connectsci.au]
- 5. escholarship.org [escholarship.org]
- 6. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues [mdpi.com]
Technical Support Center: Synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient synthetic route to prepare this compound?
A common and effective strategy involves a two-step sequence starting from Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. The first step is a selective reduction of one of the methyl ester groups to a hydroxymethyl group, yielding Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The second step is the mild oxidation of the primary alcohol to the desired aldehyde, this compound.
Q2: How can I selectively reduce only one of the two ester groups in Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate?
A controlled reduction is crucial. A method has been described using a ruthenium catalyst, specifically Ru-TRIPHOS (ruthenium 1,1,1-tris(diphenylphosphinomethyl)ethane), in the presence of p-toluenesulfonic acid and hydrogen gas. This method has been shown to selectively produce Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate with high selectivity.[1] Careful control of reaction time and stoichiometry of the reducing agent is key to preventing over-reduction to the diol.
Q3: Which oxidizing agent is best for converting Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate to the aldehyde?
The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Several mild oxidizing agents are suitable for this transformation. The selection depends on factors such as available laboratory equipment, sensitivity of other functional groups, and desired scale. The most common choices include Pyridinium Chlorochromate (PCC), Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.[2][3][4][5]
Q4: What are the main advantages and disadvantages of PCC, Swern, and DMP oxidations for this synthesis?
Each method has its own set of pros and cons. A summary is provided in the table below.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in the reduction step | - Incomplete reaction. - Over-reduction to bicyclo[2.2.2]octane-1,4-dimethanol. | - Increase reaction time or hydrogen pressure. - Optimize catalyst loading. - Carefully monitor the reaction progress by TLC or GC to stop it once the starting material is consumed. |
| Formation of the corresponding carboxylic acid during the oxidation step | Over-oxidation of the aldehyde. | - Use a milder oxidizing agent like DMP or perform the Swern oxidation at strictly controlled low temperatures. - Avoid using strong oxidizing agents like chromic acid or potassium permanganate.[2][5] - Ensure anhydrous reaction conditions, as the presence of water can facilitate over-oxidation with some reagents.[6] |
| Incomplete oxidation of the alcohol to the aldehyde | - Insufficient amount of oxidizing agent. - Deactivation of the oxidizing agent. | - Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. - Ensure the quality and activity of the oxidizing agent. For hygroscopic reagents like DMP, store them properly. |
| Difficult purification of the final product | - Presence of unreacted starting material. - Contamination with byproducts from the oxidation reaction (e.g., chromium salts from PCC, dimethyl sulfide from Swern). | - Optimize the reaction to go to completion. - For PCC oxidation, passing the crude product through a short plug of silica gel or celite can help remove chromium residues.[7] - For Swern oxidation, a careful aqueous workup is necessary to remove water-soluble byproducts. The volatile and odorous dimethyl sulfide should be handled in a fume hood and can be quenched with bleach.[8] |
| Epimerization at the carbon alpha to the newly formed carbonyl (if applicable in derivatives) | Use of a non-bulky base in Swern oxidation. | Consider using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize this side reaction.[8] |
Data Presentation
Comparison of Mild Oxidation Methods for Primary Alcohols
| Oxidizing Agent | Reagents | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| PCC | Pyridinium chlorochromate | Dichloromethane (DCM) | Room Temperature | - Readily available. - Simple setup. | - Toxic chromium reagent. - Workup can be tedious to remove chromium byproducts.[6][7] |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Dichloromethane (DCM) | -78 to -60 | - High yields. - Wide functional group tolerance.[9][10] | - Requires cryogenic temperatures. - Produces foul-smelling dimethyl sulfide. - Generates CO and CO2 gas.[8][10] |
| DMP Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | - Mild reaction conditions. - High yields. - Simple workup.[3] | - Reagent is expensive. - Can be explosive under certain conditions. |
Experimental Protocols
Protocol 1: Selective Reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate[1]
-
To a high-pressure reactor, add Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq), Ru-TRIPHOS catalyst (e.g., 0.1 mol%), and p-toluenesulfonic acid (e.g., 0.08 eq).
-
Add a suitable solvent such as p-xylene.
-
Purge the reactor with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1600-2000 psig).
-
Heat the reaction mixture to the target temperature (e.g., 200 °C) and stir for the required time (e.g., 24 hours).
-
Monitor the reaction progress by GC-MS or ¹H NMR.
-
Upon completion, cool the reactor to room temperature, and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Discharge the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Protocol 2: Swern Oxidation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate[8][9][10]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM.
-
Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Prepare a solution of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture, still at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Visualizations
Synthetic Workflow
References
- 1. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions with Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Welcome to the technical support center for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction yields and navigate challenges encountered during your experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should consider in my reaction planning?
A1: this compound possesses a unique and rigid bicyclic structure. The key features to consider are:
-
Steric Hindrance: The bicyclo[2.2.2]octane core is bulky and can sterically hinder the approach of reagents to the formyl group. This can lead to slower reaction rates or require more forcing conditions compared to simpler aliphatic or aromatic aldehydes.
-
Lack of α-Protons: The aldehyde is non-enolizable as there are no protons on the carbon adjacent to the formyl group. This prevents side reactions related to enolate formation, such as self-aldol condensation.
-
Stability: The compound is generally stable under recommended storage and handling conditions.[1] However, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid, especially if impure or not handled under an inert atmosphere. It is incompatible with strong oxidizing agents.[1]
Q2: What are the most common reactions performed with this compound?
A2: Due to the presence of the aldehyde functional group, this compound is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. The most common transformations include:
-
Reductive Amination: To introduce amine functionalities.
-
Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: For the synthesis of alkenes.
-
Knoevenagel Condensation: To form α,β-unsaturated systems with active methylene compounds.
Q3: How should I purify this compound if I suspect it has degraded?
A3: If you suspect oxidation to the carboxylic acid, you can purify the compound by column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes). To prevent further oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and store it in a cool, dry place.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in key reactions involving this compound.
Guide 1: Reductive Amination
Reductive amination is a powerful method to form C-N bonds. However, the steric hindrance of the bicyclo[2.2.2]octane core can present challenges.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The sterically hindered aldehyde may react slowly with the amine. 1. Increase Reaction Time: Allow the aldehyde and amine to stir together for a longer period (e.g., 2-4 hours) before adding the reducing agent. 2. Use a Lewis Acid Catalyst: Add a catalytic amount of a Lewis acid such as Ti(Oi-Pr)₄ or ZnCl₂ to activate the aldehyde. 3. Water Removal: Use molecular sieves (3Å or 4Å) to remove the water formed during imine formation, which will drive the equilibrium towards the product. |
| Incorrect Reducing Agent | The choice of reducing agent is critical. 1. Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde and is effective under the slightly acidic conditions that favor imine formation.[2][3] 2. Stepwise Reduction: If using a stronger reducing agent like sodium borohydride (NaBH₄), it is best to first form the imine and then add the reducing agent to avoid reduction of the starting aldehyde.[3] |
| Suboptimal pH | Imine formation is pH-dependent. 1. Acid Catalysis: Add a catalytic amount of acetic acid (typically 0.5-1.0 equivalents relative to the amine) to maintain a pH of around 4-5, which is optimal for imine formation.[4] 2. Avoid Excess Acid: Too much acid will protonate the amine, rendering it non-nucleophilic.[4] |
| Side Reaction: Aldehyde Reduction | A strong reducing agent can directly reduce the starting aldehyde. 1. Confirm with TLC/LC-MS: Check for the presence of the corresponding alcohol (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate). 2. Switch to a Milder Reducing Agent: Use NaBH(OAc)₃ or NaBH₃CN.[2] |
Experimental Protocol: Reductive Amination with a Primary Amine
-
To a solution of this compound (1.0 eq.) and the primary amine (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours until the reaction is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Logic: Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are fundamental for alkene synthesis. Due to the steric bulk of the bicyclo[2.2.2]octane core, the Horner-Wadsworth-Emmons reaction is often preferred over the Wittig reaction.[5][6]
Problem: Low Alkene Yield
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance (Wittig Reaction) | The bulky aldehyde can react slowly with Wittig reagents, especially stabilized ylides.[6][7] 1. Use an Unstabilized Ylide: Unstabilized ylides are more reactive and may give better yields, although they typically favor the formation of the (Z)-alkene.[8] 2. Switch to HWE Reaction: The Horner-Wadsworth-Emmons reaction often provides higher yields with sterically hindered aldehydes and favors the formation of the (E)-alkene.[5][9][10] |
| Low Reactivity of Ylide/Phosphonate Anion | The nucleophilicity of the ylide or phosphonate anion is crucial. 1. Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous conditions. 2. Increase Temperature: For less reactive systems, increasing the reaction temperature may improve the rate of reaction. |
| Side Reactions | Aldehyde decomposition or polymerization can occur under strongly basic conditions.[7] 1. Slow Addition: Add the aldehyde slowly to the pre-formed ylide or phosphonate anion at a low temperature (e.g., -78 °C or 0 °C) and then allow the reaction to warm to room temperature. 2. Use Milder Bases: For the HWE reaction, bases like DBU in the presence of LiCl can be effective and milder.[10] |
| Difficult Purification | The triphenylphosphine oxide byproduct from the Wittig reaction can be difficult to separate from the product. 1. HWE Advantage: The phosphate byproduct from the HWE reaction is water-soluble and easily removed during aqueous work-up.[10][11] 2. Purification of Wittig Products: If using the Wittig reaction, purification can sometimes be achieved by precipitation of the triphenylphosphine oxide from a non-polar solvent or by careful column chromatography. |
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add the phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision Logic: Wittig vs. HWE Reaction
Caption: Decision diagram for choosing between Wittig and HWE reactions.
Guide 3: Knoevenagel Condensation
This reaction is useful for forming C=C bonds with active methylene compounds.
Problem: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | A weak base may not be sufficient to deprotonate the active methylene compound. 1. Use a Stronger Base: While strong bases can cause self-condensation of some aldehydes, this is not an issue here due to the lack of α-protons. Consider using a slightly stronger base than piperidine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). 2. Use a Co-catalyst: The Doebner modification uses pyridine as a solvent and catalyst, often leading to decarboxylation if a malonic acid derivative is used.[12] |
| Equilibrium Issues | The condensation is a reversible reaction. 1. Water Removal: Use a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene or benzene. 2. Increase Temperature: Heating the reaction mixture can drive the reaction towards the dehydrated product. |
| Low Solubility of Reactants | The reactants may not be fully soluble in the reaction solvent. 1. Solvent Screening: Test different solvents to find one that dissolves all reactants at the reaction temperature. Common solvents include ethanol, toluene, and acetonitrile. 2. Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can be effective.[13] |
Experimental Protocol: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., diethyl malonate) (1.1 eq.) in toluene (0.2 M), add a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.1 eq.).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-12 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Optimizing Knoevenagel Condensationdot
// Nodes Start [label="Start Knoevenagel Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MixReactants [label="Mix Aldehyde, Active Methylene Compound,\nand Catalyst in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat with Water Removal\n(e.g., Dean-Stark)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Reaction Complete", fillcolor="#F1F3F4", fontcolor="#202124"]; Incomplete [label="Reaction Incomplete/Slow", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot:\n- Increase catalyst loading\n- Use a stronger catalyst (e.g., DABCO)\n- Increase temperature\n- Screen different solvents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> MixReactants; MixReactants -> Heat; Heat -> Monitor; Monitor -> Complete [label="Yes"]; Monitor -> Incomplete [label="No"]; Complete -> Workup; Workup -> Purify; Purify -> FinalProduct; Incomplete -> Troubleshoot; Troubleshoot -> Heat; }
References
- 1. aksci.com [aksci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]
Technical Support Center: Synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate. This valuable building block is often used in the development of novel therapeutics. This guide focuses on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and efficient synthetic approach involves a two-stage process:
-
Formation of the Bicyclo[2.2.2]octane Core: This is typically achieved via a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group manipulations to install the required substituents at the bridgehead positions. A plausible route involves the reaction of a 1,3-cyclohexadiene derivative with an acrylate to form a bicyclo[2.2.2]octene intermediate, which is then hydrogenated.
-
Oxidation of the Primary Alcohol: The formyl group is introduced by the selective oxidation of the corresponding primary alcohol, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Q2: What are the critical parameters to control during the oxidation step to minimize byproduct formation?
The oxidation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate to the desired aldehyde is a critical step where over-oxidation to the carboxylic acid can occur. Key parameters to control include:
-
Choice of Oxidizing Agent: Mild oxidizing agents are essential. Common choices include Swern oxidation reagents, Dess-Martin periodinane (DMP), and Pyridinium chlorochromate (PCC).
-
Reaction Temperature: Many mild oxidation reactions are conducted at low temperatures (e.g., -78 °C for Swern oxidation) to prevent over-oxidation and side reactions.
-
Stoichiometry of the Oxidant: Using a slight excess of the oxidizing agent is common, but a large excess can lead to byproduct formation.
-
Anhydrous Conditions: The presence of water can lead to the formation of the corresponding carboxylic acid, especially with certain oxidizing agents.[1]
Q3: How can I purify the final product, this compound, from the reaction mixture?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the byproducts. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired aldehyde from unreacted starting material and more polar byproducts.
Troubleshooting Guides
Problem 1: Low yield of the desired aldehyde and presence of a more polar byproduct.
-
Possible Cause: Over-oxidation of the aldehyde to the corresponding carboxylic acid, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. This is a common issue, especially if the reaction is run for too long, at too high a temperature, or with an excessive amount of a strong oxidizing agent.[2][3]
-
Troubleshooting Steps:
-
Verify the Oxidizing Agent: Ensure you are using a mild oxidizing agent suitable for stopping the oxidation at the aldehyde stage (e.g., Swern, DMP, PCC).
-
Control the Reaction Temperature: Strictly adhere to the recommended low-temperature conditions for your chosen oxidation protocol.
-
Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol and the appearance of the aldehyde. Stop the reaction as soon as the starting material is consumed to minimize over-oxidation.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the hydration of the aldehyde, which can facilitate further oxidation.[1]
-
Problem 2: Presence of unreacted starting material (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate) in the final product.
-
Possible Cause: Incomplete reaction due to insufficient oxidizing agent, low reaction temperature, or short reaction time.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure that at least one equivalent of the oxidizing agent is used. A small excess (e.g., 1.1-1.5 equivalents) is often employed to drive the reaction to completion.
-
Reaction Time and Temperature: Allow the reaction to proceed for the recommended time at the appropriate temperature. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid over-oxidation.
-
Reagent Quality: Ensure the oxidizing agent is fresh and has not decomposed during storage.
-
Problem 3: Complex mixture of byproducts observed by TLC or NMR.
-
Possible Cause: This can arise from various side reactions depending on the chosen synthetic route and oxidation method.
-
Troubleshooting Steps:
-
Diels-Alder Step: If the bicyclo[2.2.2]octane core is synthesized via a Diels-Alder reaction, ensure the diene and dienophile are pure. Polymerization of the diene or dienophile can lead to a complex mixture. The presence of both endo and exo isomers is also a possibility.[4]
-
Oxidation Step-Specific Byproducts:
-
Swern Oxidation: The formation of dimethyl sulfide is an unavoidable byproduct with a strong odor. Other byproducts can include carbon monoxide and carbon dioxide.[5][6] Incomplete reaction can also lead to the formation of an intermediate alkoxysulfonium ylide.
-
Dess-Martin Periodinane (DMP) Oxidation: The main byproduct is 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) and acetic acid. These are generally easy to remove during workup.[7][8]
-
PCC Oxidation: The chromium byproducts can sometimes complicate purification. The reaction can also be acidic, which might affect acid-sensitive functional groups.[9][10]
-
-
Data Presentation
Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols to Aldehydes
| Oxidizing Agent | Typical Reaction Conditions | Common Byproducts | Advantages | Disadvantages |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, CH₂Cl₂, -78 °C | Dimethyl sulfide, CO, CO₂, triethylammonium chloride[5][6] | Mild conditions, wide functional group tolerance | Malodorous byproduct, requires low temperatures |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | IBX, acetic acid[7][8] | Mild conditions, neutral pH, short reaction times | Potentially explosive, cost |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Cr(IV) species, pyridinium hydrochloride[9] | Selective for aldehydes, commercially available | Chromium toxicity, can be acidic |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
A detailed protocol for the synthesis of the precursor alcohol can be found in the literature. One common method involves the reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. A patent describes the selective reduction of one ester group using a suitable reducing agent in an appropriate solvent.[11]
Protocol 2: Swern Oxidation of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
This is a general procedure and may require optimization.
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (1.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 11. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Initial Diels-Alder Reaction to form the Bicyclo[2.2.2]octane Core
-
Question: My Diels-Alder reaction to form the bicyclo[2.2.2]octane precursor is giving a low yield. What are the possible causes and solutions?
-
Answer:
-
Purity of Reactants: Ensure the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to side products. Consider purification of starting materials before use.
-
Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate may be too slow. If it's too high, retro-Diels-Alder or decomposition can occur. Experiment with a temperature gradient to find the optimal condition.
-
Lewis Acid Catalyst: If using a Lewis acid catalyst, ensure it is anhydrous and added under an inert atmosphere. The activity of the catalyst can be compromised by moisture.
-
Polymerization of Dienophile: Some dienophiles are prone to polymerization. Consider adding a radical inhibitor to the reaction mixture.
-
Issue 2: Incomplete Conversion During the Hydrolysis of the Precursor to 4-formylbicyclo[2.2.2]octane-1-carboxylic acid
-
Question: I am observing a significant amount of starting material remaining after the hydrolysis step to form the carboxylic acid. How can I drive the reaction to completion?
-
Answer:
-
Reaction Time and Temperature: The hydrolysis of the precursor to the carboxylic acid may require extended reaction times at elevated temperatures to proceed to completion.[1] Ensure the mixture is heated to 100°C for a sufficient duration.[1]
-
Acid Concentration: The concentration of the sulfuric acid is crucial for effective hydrolysis. Verify the molarity of the 2M H₂SO₄ solution used.[1]
-
Efficient Stirring: On a large scale, ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the starting material has limited solubility.
-
Issue 3: Low Yield During Fischer Esterification to the Final Product
-
Question: My Fischer esterification of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid with methanol is resulting in a low yield of the desired methyl ester. What can I do to improve this?
-
Answer:
-
Equilibrium Position: Fischer esterification is a reversible reaction.[2][3][4][5][6] To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent) and remove the water that is formed.[2][3][5]
-
Water Removal: On a laboratory scale, a Dean-Stark apparatus can be used to remove water azeotropically.[2][4] For larger scale operations, molecular sieves can be added to the reaction mixture to adsorb water.
-
Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[2][4] The catalyst protonates the carboxylic acid, making it more electrophilic.[3][6]
-
Reaction Time and Temperature: Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Issue 4: Presence of Impurities in the Final Product
-
Question: After purification, my final product, this compound, still contains impurities. What are the likely side products and how can I remove them?
-
Answer:
-
Unreacted Carboxylic Acid: If the esterification is incomplete, you will have unreacted 4-formylbicyclo[2.2.2]octane-1-carboxylic acid. This can be removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution, during workup.
-
Side Products from the Aldehyde Group: The formyl group is sensitive to acidic conditions and can form an acetal with methanol. To minimize this, consider using milder esterification methods or protecting the aldehyde group prior to esterification, though this adds extra steps.
-
Purification Method: For large-scale purification, distillation under reduced pressure is often more practical than column chromatography. Determine the boiling point of your product to assess the feasibility of this method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for constructing the bicyclo[2.2.2]octane core?
A1: The Diels-Alder reaction is the most widely used and scalable method for synthesizing the bicyclo[2.2.2]octane skeleton. This cycloaddition reaction provides a powerful and atom-economical way to form the bicyclic ring system.
Q2: Can I directly synthesize this compound in one step?
A2: A one-step synthesis is unlikely to be practical for large-scale production. A multi-step approach, involving the formation of the bicyclo[2.2.2]octane core, followed by functional group manipulations to introduce the formyl and methyl ester groups, is a more robust and scalable strategy.
Q3: What are some alternative methods to Fischer esterification for the final step?
A3: If your substrate is sensitive to strong acidic conditions, you can consider milder esterification methods such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) (Steglich esterification), or converting the carboxylic acid to an acid chloride followed by reaction with methanol.[7] However, for large-scale synthesis, Fischer esterification is often the most cost-effective method.[2]
Q4: How can I monitor the progress of the reactions?
A4: The progress of the reactions can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods will allow you to track the consumption of starting materials and the formation of the product.
Q5: Are there any specific safety precautions I should take during the scale-up synthesis?
A5: Yes, several safety precautions are crucial. When working with flammable solvents like methanol, ensure proper ventilation and avoid ignition sources. The use of strong acids like sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. All reactions should be conducted in a well-ventilated fume hood, especially on a larger scale.
Experimental Protocols
Method 1: Two-Step Synthesis via Carboxylic Acid Intermediate
This method is based on a documented large-scale synthesis of the carboxylic acid precursor.[1]
Step 1: Synthesis of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid
-
Reaction: Hydrolysis of a suitable precursor (e.g., a protected aldehyde or a nitrile at the 4-position). The provided reference starts from Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate.[1]
-
Procedure:
-
Under a nitrogen atmosphere, charge a suitable reactor with 11.4 kg of the starting material and 14.9 L of acetic acid.[1]
-
Add 29.8 L of 2M sulfuric acid to the mixture.[1]
-
Slowly heat the mixture to 100°C and stir for one hour.[1]
-
Distill off the acidic solvents until the final volume is approximately 3.5 L.[1]
-
Continue heating at 100°C until the reaction is complete (monitor by a suitable analytical method like TLC or HPLC).[1]
-
Cool the mixture to room temperature and stir for an additional 10 hours.[1]
-
Cool the mixture to 0°C for 3 hours to allow for precipitation.[1]
-
Filter the resulting suspension and wash the filter cake three times with cold water.[1]
-
Dry the wet cake at approximately 50°C until the water content is less than 0.1% to yield the product.[1]
-
Step 2: Synthesis of this compound
-
Reaction: Fischer esterification of the carboxylic acid obtained in Step 1.
-
Procedure:
-
In a reactor equipped with a reflux condenser and a means to remove water (e.g., Dean-Stark trap or provision for adding molecular sieves), add 5.5 kg of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid.
-
Add a large excess of methanol (e.g., 20 L), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Data Presentation
Table 1: Comparison of Esterification Methods
| Method | Catalyst/Reagent | Temperature | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄ or TsOH | Reflux | Low cost, suitable for large scale.[2] | Equilibrium reaction, requires water removal, not suitable for acid-sensitive substrates.[2][5] |
| Steglich Esterification | DCC, DMAP | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. | DCC is a known allergen, byproduct can be difficult to remove. |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then MeOH | 0°C to Room Temp. | High yielding, not an equilibrium reaction. | Requires an extra step, SOCl₂ is corrosive and toxic. |
Visualizations
Caption: Experimental workflow for the synthesis of the target molecule.
Caption: Troubleshooting logic for low yield in Fischer esterification.
References
- 1. 4-ForMyl-bicyclo[2.2.2]octane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. athabascau.ca [athabascau.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
proper storage and handling of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS No: 94994-25-9).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to keep the compound in a cool, dry place.[1] The container should be tightly closed and stored in a well-ventilated area.[1] While some suppliers suggest ambient storage, others recommend refrigeration at 2-8°C. Always refer to the product-specific information provided by the supplier.
Q2: What are the main hazards associated with this compound?
This compound is classified as a hazardous chemical.[2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Ingestion may be harmful.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye/face protection.[1] In situations where dust or aerosols may be generated, respiratory protection is required.
Q4: Is this compound stable under normal laboratory conditions?
Yes, the product is chemically stable under standard ambient conditions (room temperature). It is also reported to be stable under recommended storage temperatures and pressures.[1]
Q5: What materials or conditions should be avoided when working with this compound?
Avoid dust generation and accumulation.[1] Keep the compound away from strong oxidizing agents and sources of ignition.[2]
Troubleshooting Guides
Problem: I observe degradation of the compound over time.
-
Possible Cause: Improper storage conditions.
-
Solution: Ensure the compound is stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1] For extended storage, refrigeration at 2-8°C may be optimal, as suggested by some suppliers.
Problem: I am experiencing skin, eye, or respiratory irritation during handling.
-
Possible Cause: Inadequate personal protective equipment (PPE) or ventilation.
-
Solution: Always handle the compound in a well-ventilated area, preferably a fume hood.[1] Ensure you are wearing the correct PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Problem: The compound appears discolored or has an unusual odor.
-
Possible Cause: Contamination or degradation.
-
Solution: Do not use the compound if you suspect it is contaminated or has degraded. Dispose of the material according to your institution's and local regulations.[1] Review your storage and handling procedures to prevent future occurrences.
Data Presentation
Storage and Stability Data
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place; Ambient; 2-8°C | [1] |
| Atmosphere | Store in a well-ventilated place | [1] |
| Container | Keep container tightly closed | [1] |
| Chemical Stability | Stable under recommended conditions | [1] |
Hazard Identification and Personal Protective Equipment
| Hazard | GHS Classification | Recommended PPE |
| Skin Irritation | Category 2 | Protective gloves, Protective clothing |
| Eye Irritation | Category 2A | Eye protection/face protection |
| Respiratory Irritation | STOT SE 3 | Use only outdoors or in a well-ventilated area; Respiratory protection when vapors/aerosols are generated |
Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[1]
-
Container Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Open the container carefully.
-
Weighing: To minimize dust generation, do not scrape or pour the solid aggressively.[1] Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel.
-
Cleanup: After weighing, securely close the container. Clean any spills immediately by sweeping or vacuuming the material into a suitable disposal container.[1] Wash hands thoroughly after handling.[1]
Protocol 2: Dissolution in a Solvent
-
Solvent Selection: Choose an appropriate solvent based on your experimental requirements. Ensure the solvent is dry and of a suitable grade.
-
Procedure: In a well-ventilated area, add the weighed this compound to a clean, dry flask.
-
Slowly add the desired volume of solvent to the flask while stirring gently.
-
Continue stirring until the solid is completely dissolved. If necessary, gentle warming can be applied, but ensure this is compatible with the solvent and the reaction conditions.
-
Keep the flask covered to prevent solvent evaporation and contamination.
Visualizations
Caption: Experimental Workflow for Safe Handling
Caption: Troubleshooting Decision Tree
References
addressing stability issues with Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Technical Support Center: Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that researchers, scientists, and drug development professionals may encounter during experiments with this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool, dry place.[1] Many suppliers recommend ambient storage temperatures.[2] To prevent potential degradation, the container should be tightly closed and stored in a well-ventilated area.[1] Some sources suggest refrigeration at 2-8°C for long-term storage.
2. What are the primary known incompatibilities for this compound?
The primary known incompatibility for this compound is with strong oxidizing agents.[1] Contact with strong acids or bases should also be avoided, as they can catalyze the hydrolysis of the ester functional group.
3. What are the potential degradation pathways for this compound?
Based on its chemical structure, the two primary functional groups susceptible to degradation are the formyl (aldehyde) group and the methyl ester group. Potential degradation pathways include:
-
Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid, forming 4-carboxy-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester. This can be facilitated by exposure to air (auto-oxidation) or oxidizing agents.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base, yielding 4-formylbicyclo[2.2.2]octane-1-carboxylic acid.
-
Aldol Condensation: Under certain conditions, aldehydes can undergo self-condensation reactions. While the rigid bicyclic structure may hinder intermolecular reactions, the possibility of side reactions should be considered, especially in the presence of strong bases.
4. How can I detect degradation of my sample?
Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating the parent compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound can indicate degradation. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific stability issues you may encounter during your experiments.
| Problem/Observation | Potential Cause | Recommended Solution |
| Unexpected peak in HPLC/GC-MS analysis, possibly corresponding to the carboxylic acid derivative. | Oxidation of the aldehyde group. This can occur due to exposure to air, oxidizing agents in the reaction mixture, or prolonged storage without an inert atmosphere. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.- Use freshly distilled or deoxygenated solvents.- Avoid sources of ignition and heat.[1]- If oxidation is suspected, confirm the identity of the new peak by co-injection with a standard of the corresponding carboxylic acid, if available, or by mass spectrometry. |
| A new, more polar peak is observed in the chromatogram, and the pH of the reaction mixture has changed. | Hydrolysis of the methyl ester. This is catalyzed by acidic or basic conditions. Water present in solvents or reagents can also contribute to hydrolysis over time. | - Ensure all solvents and reagents are anhydrous.- If the reaction conditions are acidic or basic, consider the potential for hydrolysis and minimize reaction time or temperature if possible.- Buffer the reaction mixture if the protocol allows.- Analyze the sample promptly after preparation. |
| Formation of a viscous or polymeric material in the reaction vessel. | Aldol condensation or other side reactions of the aldehyde. This is more likely to occur in the presence of strong bases or at elevated temperatures. | - Use non-basic or weakly basic conditions where possible.- Maintain a low reaction temperature.- If a base is required, consider using a non-nucleophilic base and adding it slowly at a low temperature. |
| Inconsistent reaction yields or appearance of multiple unidentified byproducts. | General sample degradation due to improper handling or storage. This could be a combination of oxidation, hydrolysis, or other reactions. | - Review storage conditions to ensure they are in line with recommendations (cool, dry, tightly sealed).- Perform a purity check of the starting material before use.- Minimize exposure of the compound to light and air. |
Quantitative Data Summary
| Condition | Functional Group | Expected Stability | Potential Degradation Product |
| Acidic (e.g., 1M HCl) | Methyl Ester | Low | 4-formylbicyclo[2.2.2]octane-1-carboxylic acid |
| Aldehyde | Moderate | Acetal formation (if alcohol is present) | |
| Basic (e.g., 1M NaOH) | Methyl Ester | Low | Sodium 4-formylbicyclo[2.2.2]octane-1-carboxylate |
| Aldehyde | Low | Aldol condensation products | |
| Oxidative (e.g., H₂O₂) | Aldehyde | Low | 4-carboxy-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester |
| Methyl Ester | High | - | |
| Thermal (e.g., >80°C) | Aldehyde & Ester | Moderate | Decomposition may occur, but specific products are unknown. |
| Photolytic (UV light) | Aldehyde & Ester | Moderate-High | Potential for radical reactions, but specific products are unknown. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 2, 6 hours). Neutralize with 1M HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC-UV. A control sample (unstressed) should be analyzed concurrently.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify any degradation products.
Protocol 2: HPLC Method for Stability Testing
This is a starting point for developing an HPLC method to monitor the stability of this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (aldehydes and esters have weak chromophores; lower wavelengths may be necessary).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for the target molecule.
References
common impurities found in Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Common impurities can arise from the synthetic route and subsequent storage. These may include unreacted starting materials, byproducts from side reactions, and degradation products. The most likely impurities are:
-
4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid: The corresponding carboxylic acid is a common impurity, arising from incomplete esterification or hydrolysis of the methyl ester.
-
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: The corresponding alcohol can be an impurity if the aldehyde is reduced during synthesis or storage.
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester: Over-oxidation of the formyl group can lead to this dicarboxylic acid derivative.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., acetic acid, methanol) may be present in trace amounts.
-
Starting Materials: Depending on the synthetic route, unreacted precursors may be present.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural confirmation and help quantify impurities.
Q3: What are the recommended storage conditions to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It should be protected from light, moisture, and air to prevent oxidation of the aldehyde group and hydrolysis of the ester.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC-MS analysis. | Presence of impurities such as starting materials, byproducts, or degradation products. | 1. Compare the retention times and mass spectra with known potential impurities.2. Refer to the impurity relationship diagram (Figure 2) to hypothesize the identity of the peaks.3. Purify the sample using techniques like column chromatography or recrystallization. |
| Inconsistent reaction outcomes. | Variable purity of the starting material. | 1. Perform a thorough purity analysis of the starting material before use.2. Standardize the purification protocol for the compound. |
| Appearance of a new peak in the NMR spectrum over time. | Degradation of the sample. | 1. Re-evaluate the storage conditions. Ensure the sample is stored under an inert atmosphere and at the recommended temperature.2. Re-purify the sample if necessary. |
| Poor solubility. | The bicyclo[2.2.2]octane core imparts a non-polar character.[1] | Use non-polar organic solvents such as hexane, benzene, or toluene for dissolution.[1] |
Impurity Profile
The following table summarizes the potential impurities and their molecular weights.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid | C₁₀H₁₄O₃ | 182.22 | Incomplete esterification, hydrolysis |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | C₁₁H₁₈O₃ | 198.26 | Reduction of aldehyde |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester | C₁₁H₁₆O₄ | 212.24 | Oxidation of aldehyde |
| Acetic Acid | C₂H₄O₂ | 60.05 | Residual solvent |
| Methanol | CH₄O | 32.04 | Residual solvent |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standards and the sample. Identify and quantify impurities by comparing retention times and peak areas with the reference standard.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the characteristic peaks for this compound.
-
Look for signals corresponding to potential impurities. For example, a broader singlet around 10-12 ppm could indicate the presence of the carboxylic acid impurity. A signal around 3.5-4.0 ppm might suggest the alcohol impurity.
-
Visualizations
References
Technical Support Center: Troubleshooting Challenging Reactions with Bicyclic Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclic aldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reactions for higher yields, better selectivity, and easier purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in reactions with bicyclic aldehydes?
A1: Bicyclic aldehydes, such as those derived from norbornene, often present unique challenges due to their rigid, sterically hindered structures. Common issues include:
-
Low Reaction Yields: Steric hindrance can impede the approach of nucleophiles to the aldehyde carbonyl group, slowing down reaction rates and leading to lower yields.[1]
-
Poor Stereoselectivity: The complex three-dimensional structure can make it difficult to control the stereochemical outcome of reactions, often resulting in a mixture of diastereomers.
-
Side Reactions: Competing reaction pathways, such as enolization, rearrangements, or self-condensation (especially in the presence of a strong base), can reduce the yield of the desired product.[2]
-
Purification Difficulties: The products of bicyclic aldehyde reactions can have similar polarities to starting materials or byproducts, making chromatographic separation challenging.[3][4]
Q2: How does the steric hindrance of the bicyclic scaffold affect reactivity?
A2: The rigid bicyclic framework can significantly shield the aldehyde's carbonyl group, making it less accessible to bulky reagents.[1][5] This steric hindrance can:
-
Decrease the rate of nucleophilic attack.[1]
-
Favor the approach of smaller, less sterically demanding reagents.
-
Influence the facial selectivity of the attack, leading to a preference for the exo or endo product. The formation of bicyclic structures often favors the endo product due to greater orbital overlap in the transition state.[6][7]
Q3: When should I consider using a protecting group for my bicyclic aldehyde?
A3: Protecting groups are essential when the aldehyde functionality is incompatible with subsequent reaction conditions.[8] For instance, if you need to perform a reaction that is sensitive to aldehydes, such as a Grignard reaction on another part of the molecule, you should protect the aldehyde first.[9] Acetals are common protecting groups for aldehydes as they are stable in basic and nucleophilic conditions and can be easily removed with aqueous acid.[8][9]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Your reaction with a bicyclic aldehyde is resulting in a lower than expected yield.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | - Use smaller, more reactive nucleophiles.- Increase the reaction temperature to overcome the activation energy barrier. Exercise caution as this may also promote side reactions.- Employ a more active catalyst or a stoichiometric promoter. |
| Unfavorable Equilibrium | - If the reaction is reversible, consider using Le Chatelier's principle to drive it forward. This could involve removing a byproduct (e.g., water) or using a reagent in excess.[2] |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- If the reaction stalls, consider adding more reagent.[10] |
| Product Decomposition | - If the product is unstable under the reaction conditions, consider quenching the reaction early.[10]- Ensure the workup procedure is not degrading the product (e.g., avoid unnecessarily strong acids or bases). |
| Suboptimal Reagents/Solvents | - Ensure all reagents and solvents are pure and dry.[10]- Screen different solvents to find one that improves solubility and reaction rate. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: Poor Stereoselectivity
Your reaction is producing an undesirable mixture of diastereomers.
Possible Causes & Solutions:
| Cause | Solution |
| Lack of Facial Selectivity | - Employ a chiral catalyst or auxiliary to direct the approach of the nucleophile. Organocatalysts like chiral secondary amines can be effective.[11]- Change the solvent to influence the transition state geometry. |
| Temperature Effects | - Lower the reaction temperature. Lower temperatures often enhance stereoselectivity by favoring the transition state with the lowest activation energy. |
| Reagent Size | - The size of the nucleophile or reagent can influence stereoselectivity.[12] Experiment with reagents of varying steric bulk. |
| Lewis Acid Coordination | - Use a chelating Lewis acid to create a more rigid transition state, which can improve diastereoselectivity. |
Factors Influencing Stereoselectivity
Caption: Key factors that can be adjusted to improve stereoselectivity.
Problem 3: Presence of Significant Side Products
Your reaction mixture contains a high percentage of unintended byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Self-Condensation/Polymerization | - In base-catalyzed reactions, use a non-enolizable aldehyde if possible or pre-form the enolate of the nucleophile using a strong, non-nucleophilic base like LDA.[2]- Slowly add the bicyclic aldehyde to the reaction mixture to maintain a low concentration. |
| Cannizzaro Reaction | - If using a strong base with an aldehyde that has no α-hydrogens, the Cannizzaro reaction can be a competing pathway.[2] Consider alternative reaction conditions that do not use a strong base. |
| Rearrangement Reactions | - Bicyclic systems can be prone to rearrangements. Use milder reaction conditions (lower temperature, less reactive reagents) to minimize these pathways. |
Decision Tree for Side Reaction Mitigation
References
- 1. fastercapital.com [fastercapital.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
Validation & Comparative
Comparative NMR Spectral Analysis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate and its key structural analogues. The bicyclo[2.2.2]octane scaffold is a rigid and synthetically important motif in medicinal chemistry and materials science. Understanding its spectral characteristics is crucial for the unambiguous identification and structural elucidation of novel derivatives. This document presents a summary of expected ¹H and ¹³C NMR spectral data, a standardized experimental protocol for data acquisition, and a visual workflow for spectral analysis.
¹H and ¹³C NMR Data Comparison
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound and selected analogues. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent peak. The multiplicity of each signal is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Note: The following data is a representative compilation based on typical chemical shifts for similar structures and may not correspond to experimentally measured values.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CHO | 9.6 - 9.8 | s | - | 1H |
| -OCH₃ | ~3.6 | s | - | 3H | |
| Bicyclo-CH₂ (α to C=O) | 1.8 - 2.0 | m | - | 6H | |
| Bicyclo-CH₂ (β to C=O) | 1.6 - 1.8 | m | - | 6H | |
| Methyl bicyclo[2.2.2]octane-1-carboxylate | -OCH₃ | ~3.6 | s | - | 3H |
| Bicyclo-CH | 1.8 - 2.0 | m | - | 1H | |
| Bicyclo-CH₂ | 1.5 - 1.7 | m | - | 12H | |
| 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid | -CHO | 9.6 - 9.8 | s | - | 1H |
| -COOH | 10.0 - 12.0 | s (broad) | - | 1H | |
| Bicyclo-CH₂ | 1.7 - 2.1 | m | - | 12H | |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | -CH₂OH | ~3.5 | s | - | 2H |
| -OCH₃ | ~3.6 | s | - | 3H | |
| -OH | Variable | s (broad) | - | 1H | |
| Bicyclo-CH₂ | 1.5 - 1.9 | m | - | 12H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -C=O (aldehyde) | 200 - 205 |
| -C=O (ester) | 175 - 178 | |
| -OCH₃ | ~52 | |
| Bridgehead C-CHO | 45 - 50 | |
| Bridgehead C-COOCH₃ | 40 - 45 | |
| Bicyclo-CH₂ | 25 - 35 | |
| Methyl bicyclo[2.2.2]octane-1-carboxylate | -C=O (ester) | 175 - 178 |
| -OCH₃ | ~51 | |
| Bridgehead C-COOCH₃ | 40 - 45 | |
| Bridgehead CH | 28 - 32 | |
| Bicyclo-CH₂ | 25 - 30 | |
| 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid | -C=O (aldehyde) | 200 - 205 |
| -C=O (acid) | 180 - 185 | |
| Bridgehead C-CHO | 45 - 50 | |
| Bridgehead C-COOH | 40 - 45 | |
| Bicyclo-CH₂ | 25 - 35 | |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | -C=O (ester) | 175 - 178 |
| -CH₂OH | 60 - 65 | |
| -OCH₃ | ~51 | |
| Bridgehead C-CH₂OH | 40 - 45 | |
| Bridgehead C-COOCH₃ | 35 - 40 | |
| Bicyclo-CH₂ | 25 - 35 |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectral Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of small organic molecules like the bicyclo[2.2.2]octane derivatives discussed herein.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is often an automated process on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of a novel bicyclo[2.2.2]octane derivative.
Caption: Workflow for NMR Spectral Analysis.
This guide serves as a foundational resource for the NMR analysis of this compound and its derivatives. For definitive structural confirmation, it is always recommended to supplement 1D NMR data with 2D NMR experiments (such as COSY, HSQC, and HMBC) and other analytical techniques like mass spectrometry and infrared spectroscopy.
Unveiling the Molecular Blueprint: A Comparative Guide to the Characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (C₁₁H₁₆O₃, Molecular Weight: 196.25 g/mol ), the fragmentation pattern can be predicted based on the characteristic behavior of its constituent functional groups: the bicyclo[2.2.2]octane core, the methyl ester, and the formyl group.
A plausible electron ionization (EI) mass spectrometry fragmentation pathway is initiated by the ionization of the molecule, followed by cleavage at various points of the structure. The rigid bicyclo[2.2.2]octane cage is expected to influence the fragmentation, potentially leading to characteristic retro-Diels-Alder reactions or the loss of ethylene bridges.
Predicted Mass Spectrometry Data
While a definitive experimental spectrum is unavailable, a table of predicted key fragments for this compound is presented below. This prediction is based on the known fragmentation of bicyclic compounds, aldehydes, and esters.
| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |
| 196 | [C₁₁H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 167 | [M - CHO]⁺ | Loss of the formyl radical |
| 165 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 137 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 109 | [C₇H₉O]⁺ | Fragmentation of the bicyclic core |
| 79 | [C₆H₇]⁺ | Further fragmentation of the bicyclic core |
A Comparative Look: Alternative Analytical Techniques
A multi-faceted analytical approach is crucial for the unambiguous identification of a novel compound. Here, we compare mass spectrometry with NMR and IR spectroscopy for the characterization of this compound.
| Analytical Technique | Information Obtained | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, providing clues about the molecular formula and substructures. | High sensitivity, small sample requirement, provides molecular weight information. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret without reference spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Provides unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple to operate, provides a "fingerprint" of the functional groups. | Provides limited information about the overall molecular structure. |
Characteristic Signatures in NMR and IR Spectroscopy
-
¹H NMR: Expect to observe a singlet for the aldehyde proton (δ 9-10 ppm), a singlet for the methyl ester protons (δ ~3.7 ppm), and a complex series of multiplets for the protons on the bicyclo[2.2.2]octane core.
-
¹³C NMR: Characteristic signals would include the carbonyl carbons of the aldehyde (δ ~200 ppm) and the ester (δ ~170-180 ppm), the methoxy carbon (δ ~50-60 ppm), and signals for the carbons of the bicyclic cage.
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the aldehyde (around 1725-1740 cm⁻¹) and the ester (around 1735-1750 cm⁻¹), as well as C-H stretching vibrations.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the analysis of a moderately volatile compound like this compound using GC-MS would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).
-
GC Conditions:
-
Injector: Split/splitless injector, operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical processes, the following diagrams are provided.
Caption: General Workflow for GC-MS Analysis.
Caption: Predicted Fragmentation Pathway.
interpreting the IR spectrum of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
An Infrared Spectroscopy-Based Comparative Analysis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
This guide provides a detailed interpretation of the infrared (IR) spectrum of this compound, a molecule of interest in organic synthesis and drug development. By comparing its expected spectral features with those of analogous compounds, this document serves as a valuable resource for researchers, scientists, and professionals in the field. The analysis is supported by a summary of characteristic vibrational frequencies, a detailed experimental protocol for IR spectroscopy, and a visual workflow for spectral interpretation.
Predicted Infrared Spectrum Analysis
The IR spectrum of this compound is characterized by the vibrational modes of its three main structural components: the bicyclo[2.2.2]octane core, the methyl ester group, and the formyl (aldehyde) group. A predicted assignment of the key absorption bands is presented below, based on established spectroscopic data for similar functional groups and molecular scaffolds.
Table 1: Predicted IR Absorption Bands for this compound and Comparison with Alternative Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Target Molecule | Comparison Wavenumber (cm⁻¹) in Alternative Molecules | Reference |
| Aldehyde (Formyl) | C-H Stretch | ~2830 and ~2720 | 2830-2695 (Aliphatic Aldehydes) | [1][2] |
| Aldehyde (Formyl) | C=O Stretch | ~1725 | 1740-1720 (Saturated Aliphatic Aldehydes) | [1][2] |
| Methyl Ester | C=O Stretch | ~1735 | 1755-1735 (Saturated Esters) | |
| Methyl Ester | C-O Stretch | ~1200 and ~1100 | 1210-1160 (Asymmetric C-C-O Stretch in Esters) | |
| Bicyclo[2.2.2]octane | C-H Stretch (sp³ CH₂) | 2950-2850 | 3000-2850 (Alkanes) | [1] |
| Bicyclo[2.2.2]octane | C-H Bend (CH₂) | ~1465 | ~1470-1437 (CH₂ Scissoring in Bicyclic Systems) | [3] |
| Bicyclo[2.2.2]octane | C-C Skeletal Vibrations | Fingerprint Region (< 1400) | Varies with Substitution | [4] |
Interpretation of Key Spectral Features:
-
Aldehyde Group: The presence of the formyl group is expected to give rise to two distinct C-H stretching bands near 2830 cm⁻¹ and 2720 cm⁻¹. The lower frequency band is particularly diagnostic for aldehydes.[1][2] The strong carbonyl (C=O) stretching absorption for the aldehyde is anticipated around 1725 cm⁻¹.[1]
-
Methyl Ester Group: The methyl ester functionality will also exhibit a strong carbonyl (C=O) stretching band, typically around 1735 cm⁻¹. Due to the proximity of the aldehyde carbonyl, these two C=O stretches may overlap, resulting in a broadened or asymmetric peak in the 1725-1735 cm⁻¹ region. Additionally, characteristic C-O stretching vibrations are expected in the fingerprint region, around 1200 cm⁻¹ and 1100 cm⁻¹.
-
Bicyclo[2.2.2]octane Core: The rigid bicyclic framework will produce a series of C-H stretching vibrations in the 2950-2850 cm⁻¹ range, typical for sp³-hybridized carbon atoms.[1] Methylene (CH₂) scissoring or bending vibrations are expected around 1465 cm⁻¹.[3] The complex C-C skeletal vibrations of the cage structure will contribute to a series of peaks in the fingerprint region (below 1400 cm⁻¹), which can be unique to this specific molecular structure.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The following protocol outlines the standard procedure for acquiring an FT-IR spectrum using an ATR accessory, which is a common and convenient method for analyzing solid and liquid samples.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal using a clean spatula.
-
If the sample is a solid, use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface. Apply consistent pressure as recommended by the instrument manufacturer.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
If necessary, perform a baseline correction to ensure all peaks originate from the same horizontal axis.
-
After analysis, clean the ATR crystal thoroughly with a solvent and a lint-free wipe to remove all traces of the sample.
-
Visualizing the IR Spectrum Interpretation Workflow
The following diagram illustrates the logical steps involved in the interpretation of an IR spectrum, from initial sample analysis to final structural elucidation.
Caption: Workflow for IR Spectrum Interpretation.
References
A Comparative Guide to the Analytical Characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principal analytical methods for the characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry, notably as a rigid scaffold in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers. We present a summary of expected quantitative data, detailed experimental protocols for key analytical techniques, and a comparison with closely related structural analogs.
Data Presentation: Comparative Analysis
The following tables summarize the expected and observed analytical data for this compound and its structural analogs. This data is essential for purity assessment, structural confirmation, and quality control.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (CDCl3) Chemical Shifts (δ, ppm) | 13C NMR (CDCl3) Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~9.6 (s, 1H, -CHO), 3.65 (s, 3H, -OCH3), 1.8-2.0 (m, 6H, bicyclooctane H), 1.6-1.8 (m, 6H, bicyclooctane H) | ~204 (-CHO), ~177 (-COO-), ~52 (-OCH3), ~40 (quaternary C), ~25-30 (bicyclooctane CH2) |
| Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | 3.56 (s, 3H), 1.85 (m, 6H), 1.59 (m, 6H) | Not available |
| Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | Not available | 175.7, 60.9, 51.9, 37.9, 30.1 |
| Methyl bicyclo[2.2.2]octane-1-carboxylate | 3.64 (s, 3H), 1.83 (m, 6H), 1.54 (m, 7H) | Not available |
Table 2: Mass Spectrometry (MS) and Chromatographic Data
| Analytical Method | This compound | Alternative/Related Compound Analysis |
| Mass Spectrometry (Electron Ionization - EI) | Expected [M]+ at m/z 196. Key fragments: [M-OCH3]+ (165), [M-COOCH3]+ (137), [M-CHO]+ (167). | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- : [M]+ at m/z 168. |
| Gas Chromatography (GC) | Retention time dependent on column and conditions. Expected to be a sharp peak indicating high purity. | Bicyclo[2.2.2]octane derivatives : Can be analyzed by GC-MS for separation and identification. |
| High-Performance Liquid Chromatography (HPLC) | Retention time dependent on column and mobile phase. Purity can be assessed by peak area percentage. | Bicyclo[2.2.2]octane-based amino acids : Enantiomeric separation achieved on chiral stationary phases. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols can be adapted for various research and quality control applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Obtain at least 16 scans for a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of 0-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl3: δ 7.26 ppm for 1H and δ 77.16 ppm for 13C). Integrate the peaks in the 1H NMR spectrum to determine the relative proton ratios.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and identify potential volatile impurities of this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the main peak corresponding to the target compound and any impurity peaks by comparing their retention times and mass spectra to known standards or spectral libraries.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound, particularly for non-volatile impurities.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the carbonyl groups).
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical characterization of this compound.
Caption: Workflow for the synthesis and analytical characterization.
Caption: Interrelation of analytical methods for characterization.
detailed characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate and a comparative analysis with a structurally related alternative, Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate. Both molecules are rigid bicyclic linkers utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The selection of a linker is a critical aspect of PROTAC design, influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting protein degrader.
Introduction to Bicyclo[2.2.2]octane Linkers in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker's length, rigidity, and chemical properties are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Bicyclo[2.2.2]octane-based linkers offer a rigid scaffold that can pre-organize the two ligands in a defined spatial orientation, potentially reducing the entropic penalty of forming the ternary complex. This rigidity can enhance the potency and selectivity of the PROTAC. The functional groups on the bicyclo[2.2.2]octane core, such as the formyl and aminomethyl groups in the compounds discussed herein, provide attachment points for the target- and E3 ligase-binding moieties.
Detailed Characterization of this compound
This compound is a versatile building block for PROTAC synthesis, featuring a reactive aldehyde group for conjugation.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 94994-25-9 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Solid-Liquid Mixture | MedChemExpress |
| Storage | -20°C, stored under nitrogen | MedChemExpress |
Spectral Data (Predicted/Reference-Based):
| Spectroscopy | Predicted Data |
| ¹H NMR | δ 9.4-9.8 (s, 1H, -CHO), 3.6-3.7 (s, 3H, -OCH₃), 1.8-2.2 (m, 12H, bicyclooctane protons) |
| ¹³C NMR | δ ~200 (C=O, aldehyde), ~175 (C=O, ester), ~52 (-OCH₃), 25-45 (bicyclooctane carbons) |
| IR (cm⁻¹) | ~2950 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O, ester), ~1700 (C=O, aldehyde) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 197.11 |
Comparison with Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate serves as a valuable alternative, offering a primary amine for conjugation, which can be advantageous for different coupling chemistries.
Chemical Structure:
Comparative Data:
| Property | This compound | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate |
| CAS Number | 94994-25-9[1] | 54202-09-4[2] |
| Molecular Formula | C₁₁H₁₆O₃[1] | C₁₁H₁₉NO₂[2] |
| Molecular Weight | 196.25 g/mol [1] | 197.28 g/mol [2] |
| Reactive Group | Aldehyde | Amine |
| Conjugation Chemistry | Reductive amination, Wittig reaction, etc. | Amide bond formation, reductive amination, etc. |
Spectral Data Comparison (Predicted/Reference-Based):
| Spectroscopy | This compound | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate |
| ¹H NMR | δ 9.4-9.8 (s, 1H, -CHO) | δ ~2.5-2.8 (s, 2H, -CH₂NH₂) |
| ¹³C NMR | δ ~200 (C=O, aldehyde) | δ ~45 (-CH₂NH₂) |
| IR (cm⁻¹) | ~1700 (C=O, aldehyde) | ~3300-3400 (N-H stretch) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 197.11 | Expected [M+H]⁺ at 198.15 |
Experimental Protocols
Synthesis of this compound:
A plausible synthetic route involves the oxidation of the corresponding primary alcohol, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Materials:
-
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMP or PCC in one portion to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the general PROTAC mechanism and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: General mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.
References
comparison of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate with other bicyclic aldehydes
An objective comparison of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate with other bicyclic aldehydes, supported by available data and detailed experimental protocols.
This guide provides a comparative overview of this compound and other relevant bicyclic aldehydes, including adamantane-1-carbaldehyde and bicyclo[2.2.1]heptane-2-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate building blocks for their synthetic endeavors.
Physicochemical Properties
The selection of a chemical building block is often guided by its fundamental physicochemical properties. The following table summarizes the available data for this compound and two other common bicyclic aldehydes. It is important to note that comprehensive experimental data for this compound is not widely available in the public domain.
| Property | This compound | Adamantane-1-carbaldehyde | Bicyclo[2.2.1]heptane-2-carbaldehyde |
| CAS Number | 94994-25-9[1] | 2094-74-8 | 19396-83-9[2] |
| Molecular Formula | C₁₁H₁₆O₃[1] | C₁₁H₁₆O | C₈H₁₂O[2] |
| Molecular Weight | 196.25 g/mol [1] | 164.24 g/mol | 124.18 g/mol [2] |
| Appearance | Not available | White to orange solid | Solid or Semi-solid or liquid or lump[2] |
| Melting Point | Not available | 110-115 °C | Not available |
| Boiling Point | Not available | 239 °C | Not available |
| Solubility | Not available | Soluble in nonpolar organic solvents; practically insoluble in water. | Not available |
| Storage Conditions | Recommended by supplier; often ambient. | -20°C | Inert atmosphere, store in freezer, under -20°C.[2] |
Reactivity and Applications
Bicyclic aldehydes are valuable intermediates in organic synthesis due to the reactivity of the aldehyde functional group. While direct comparative studies on the reactivity of these specific aldehydes are limited, general principles of aldehyde chemistry apply. Aldehydes are more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater polarization of the carbonyl group.
This compound is primarily utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The bicyclo[2.2.2]octane scaffold provides a rigid and well-defined three-dimensional structure, which is advantageous in the design of linkers for PROTACs and other drug candidates.
Adamantane-1-carbaldehyde and its derivatives are used as intermediates in the synthesis of various biologically active compounds, including anti-HIV agents and the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[3] The rigid, lipophilic adamantane cage is a common pharmacophore in medicinal chemistry.
Bicyclo[2.2.1]heptane-2-carbaldehyde (also known as norbornane-2-carbaldehyde) and its unsaturated analog, 5-norbornene-2-carboxaldehyde, are versatile building blocks in organic synthesis. The strained bicyclic system can influence the stereochemical outcome of reactions.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of bicyclic aldehydes.
Synthesis of Adamantane-1-carbaldehyde
A GaCl₃-mediated carbonylation of adamantane provides an efficient route to adamantane-1-carbaldehyde.[4]
Materials:
-
Adamantane
-
Gallium(III) chloride (GaCl₃) solution (1.0 M in methylcyclohexane)
-
1,2-dichloroethane
-
Carbon monoxide (CO) gas
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
8 mL screw-cap vial with a rubber septum
-
50 mL stainless steel autoclave
Procedure:
-
Charge an 8 mL screw-cap vial with 1 mL of 1.0 M GaCl₃ solution in methylcyclohexane (1 mmol).
-
Remove the methylcyclohexane in vacuo.
-
Dissolve the GaCl₃ residue in 0.5 mL of 1,2-dichloroethane.
-
Add 136 mg of adamantane (1 mmol) to the solution.
-
Introduce a syringe needle through the rubber septum and place the vial in a 50 mL stainless steel autoclave.
-
Flush the autoclave system with CO gas at 10 atm three times, then pressurize to 1 atm with CO.
-
After 40 minutes at room temperature, remove the vial from the autoclave.
-
Quench the reaction mixture by adding a saturated aqueous solution of Na₂CO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain adamantane-1-carbaldehyde.
General Qualitative Tests for Aldehydes
The presence of an aldehyde functional group can be confirmed using several classical chemical tests. These tests are based on the ease of oxidation of aldehydes.
Tollens' Test (Silver Mirror Test):
-
Prepare Tollens' reagent by adding a few drops of dilute sodium hydroxide solution to a small amount of silver nitrate solution in a clean test tube to form a brown precipitate of silver oxide.
-
Add dilute ammonium hydroxide solution dropwise with shaking until the precipitate dissolves.
-
Add a small amount of the bicyclic aldehyde to the freshly prepared Tollens' reagent.
-
Gently warm the test tube in a water bath.
-
A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube.[5]
Fehling's Test:
-
In a test tube, mix equal volumes of Fehling's solution A (aqueous solution of copper(II) sulfate) and Fehling's solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide).
-
Add a small amount of the bicyclic aldehyde to the prepared Fehling's solution.
-
Heat the test tube in a boiling water bath.
-
A positive test is indicated by the formation of a red precipitate of copper(I) oxide.[5]
Visualizations
PROTAC Mechanism of Action
The primary application of this compound is as a linker in PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC molecule.
References
A Comparative Analysis of Synthesis Routes for Bicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a key structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique conformational framework that is highly sought after in drug design. The synthesis of this bicyclic system, however, can be challenging. This guide provides a comparative analysis of the most prominent synthetic routes to bicyclo[2.2.2]octane derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable strategy for their specific target.
Key Synthetic Strategies at a Glance
The construction of the bicyclo[2.2.2]octane core is primarily achieved through a handful of powerful synthetic transformations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The most common and effective strategies include:
-
Diels-Alder Reactions: A cornerstone in the synthesis of six-membered rings, the [4+2] cycloaddition is a highly efficient and stereospecific method to construct the bicyclo[2.2.2]octane framework.
-
Tandem Michael Addition/Aldol Condensation: This sequential reaction cascade provides a powerful tool for the one-pot synthesis of functionalized bicyclo[2.2.2]octanones from simple acyclic or cyclic precursors.
-
Intramolecular SN2' Cyclization: Particularly effective for the synthesis of bicyclo[2.2.2]diazaoctane cores found in many alkaloids, this method involves the intramolecular displacement of an allylic leaving group.
-
Radical Cyclizations: A versatile approach that utilizes radical intermediates to forge the bicyclic ring system, often offering unique pathways to complex derivatives.
-
Reductive Cyclizations: This strategy involves the cyclization of a precursor molecule under reductive conditions to form the bicyclic structure.
Comparative Performance of Synthetic Routes
The following tables provide a summary of quantitative data for each of the key synthetic strategies, allowing for a direct comparison of their efficiency and selectivity under various conditions.
Table 1: Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1,3-Cyclohexadiene | Acrolein | Toluene, 110 °C, 15 h | Major product | exo:endo = 1:4 | [1] |
| 2,6-Dimethylbenzoquinone | Acetoxy-1,3-butadiene | BF₃·Et₂O | Excellent | Single regio- and diastereoisomer | [2] |
| Cyclohexa-1,3-diene | Menthyl (Z)-(S)s-3-(2-pyridylsulfinyl)propenoate | ZnBr₂ | Excellent | High | [3] |
| Tetrahydrocarbazolone derivative | Acrolein | Not specified | Not specified | Not specified | [4] |
| Intermediate pyrazinone | 2-Nitroacrylate | Not specified | 43% | Not specified | [5] |
Table 2: Tandem Michael Addition/Aldol Condensation
| Ketone | Enone | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Cyclohexanone | Cyclohex-2-enone | Triflic acid, CH₂Cl₂, Microwave, 40 °C, 8 h | 57 | Not applicable | [6] |
| 5,5-Dimethylcyclohex-2-enone | Methyl vinyl ketone | LDA, 0 °C | Not specified | 1:1 mixture of diastereomers | [7] |
| Various ketones | Cyclohexenone | Triflic acid, CH₂Cl₂ | Fair to good | Varies | [6] |
Table 3: Intramolecular SN2' Cyclization
| Substrate | Base/Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Allylic chloride precursor for Paraherquamide B | NaH, Benzene | Not specified | syn-selective | [8] |
| Allylic chloride precursor for Brevianamide B | NaH, DMF | 62 (combined) | 2:1 | [8] |
| Allylic chloride precursor for Brevianamide B | NaH, Benzene | 82 (combined) | 3:97 | [8] |
| Allylic chloride precursor for Paraherquamide A | NaH, THF, reflux | 87 | Exclusive syn-isomer | [3] |
Table 4: Radical and Reductive Cyclizations
| Reaction Type | Substrate | Reagents/Conditions | Yield (%) | Product(s) | Reference |
| Acyl Radical Cyclization | Bicyclo[2.2.2]octenone derivative with 8-membered fused ring | tBuSH/AIBN | 54 | Cyclized product | [9] |
| Acyl Radical Cyclization | Bicyclo[2.2.2]octenone derivative with 6-membered fused ring | tBuSH/AIBN | 69 | Rearranged product | [9] |
| Reductive Radical Cyclization | DKP ester | Not specified | High-yielding | Tetracycle as single diastereomer | [10] |
| Reductive Homoallylic Cyclization | Mesylate precursor for Trachylobane | LiAlH₄ | 60 | Trachylobane | [11] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to be general guidelines that can be adapted to specific substrates and research goals.
General Procedure for Diels-Alder Reaction
To a solution of the diene (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane) is added the dienophile (1.0-1.5 equiv). If a Lewis acid catalyst is used, it is added at this stage (typically at a low temperature, e.g., -78 °C to 0 °C). The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or other analytical techniques. Upon completion, the reaction is quenched (if necessary) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the bicyclo[2.2.2]octane derivative.[2][12]
General Procedure for Tandem Michael Addition/Aldol Condensation
In a suitable reaction vessel, the ketone (1.0 equiv) and the enone (1.0-3.0 equiv) are dissolved in an appropriate solvent (e.g., dichloromethane). A strong acid catalyst, such as triflic acid (trifluoromethanesulfonic acid), is added, and the mixture is heated (either conventionally or using a microwave reactor) or stirred at room temperature.[6] The reaction progress is monitored by TLC. Once the starting materials are consumed, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the bicyclo[2.2.2]octanone.[6]
General Procedure for Intramolecular SN2' Cyclization
To a solution of the substrate containing an enolate precursor and an allylic leaving group in an anhydrous solvent (e.g., THF, benzene, DMF) under an inert atmosphere (e.g., argon or nitrogen), a base (e.g., sodium hydride) is added portion-wise at a suitable temperature (often 0 °C or room temperature). The reaction mixture is then stirred at room temperature or heated to reflux, with the progress monitored by TLC. Upon completion, the reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the bicyclo[2.2.2]diazaoctane derivative.[3][8]
Visualizing the Pathways
To better understand the underlying principles of these synthetic strategies, the following diagrams illustrate key reaction mechanisms and a general workflow for the synthesis of bicyclo[2.2.2]octane derivatives.
Caption: The concerted mechanism of the Diels-Alder reaction.
Caption: A generalized workflow for synthesizing bicyclo[2.2.2]octane derivatives.
Caption: A decision guide for selecting a synthetic route.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of PROTACs Utilizing Rigid Bicyclo[2.2.2]octane-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cellular ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's chemical nature, length, and rigidity are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of PROTACs featuring rigid linkers derived from scaffolds like Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate against those with more conventional flexible linkers.
The Emerging Role of Rigid Linkers in PROTAC Design
While flexible polyethylene glycol (PEG) and alkyl chains have been the mainstay of PROTAC linker design due to their synthetic accessibility, there is a growing body of evidence highlighting the advantages of incorporating rigid motifs.[][2] The bicyclo[2.2.2]octane scaffold, a key feature of derivatives of this compound, offers a structurally constrained linker.[3] This rigidity can pre-organize the PROTAC into a conformationally favorable state for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.[2]
In contrast, highly flexible linkers can adopt a multitude of conformations, some of which may not be conducive to ternary complex formation, potentially leading to a higher entropic penalty upon binding.[4] However, the optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation.
Comparative Analysis of Linker Types in PROTACs
To illustrate the impact of linker composition on PROTAC performance, the following table summarizes the general characteristics and observed biological activities of PROTACs with rigid versus flexible linkers.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Target(s) |
| Rigid (e.g., bicyclo[2.2.2]octane-based) | Conformational constraint, precise spatial orientation of ligands.[3] | - Potentially enhanced potency and metabolic stability.[2]- Can lead to improved selectivity.[4]- May facilitate crystallography studies of the ternary complex. | - Synthesis can be more complex.- May not be optimal for all target/E3 ligase pairs due to lack of adaptability. | Pregnane X Receptor (PXR)[5] |
| Flexible (e.g., PEG, Alkyl) | High degree of conformational freedom.[4] | - Synthetically accessible and easily modified.- Can accommodate various ternary complex geometries.- Hydrophilicity of PEG can improve solubility.[6] | - Can be susceptible to metabolism.- High flexibility may lead to an entropic penalty upon binding.[4]- May result in lower potency and selectivity compared to optimized rigid linkers.[4] | Bromodomain-containing protein 4 (BRD4)[7], Androgen Receptor (AR)[8][9] |
Quantitative Comparison of PROTAC Performance
The following table presents a summary of publicly available data for PROTACs targeting specific proteins, highlighting the differences in degradation efficiency (DC50 and Dmax values) that can arise from variations in linker design. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Target Protein | PROTAC | Linker Type | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| BRD4 | dBET6 | Flexible (PEG-based) | Pomalidomide (CRBN) | ~10 nM (for BRD4BD1) | Not specified | Not specified | [7] |
| BRD4 | MZ1 | Flexible (PEG-based) | VHL ligand | 67 nM (binding affinity) | Not specified | HeLa | [7] |
| Androgen Receptor | ARD-69 | Flexible (PEG-based) | VHL ligand | 0.86 nM | >95% | LNCaP | [10] |
| Androgen Receptor | ARV-110 | Rigidified (contains piperidine) | CRBN ligand | ~1 nM | >90% | VCaP | [9] |
| PXR | SJYHJ-048 | Rigid (contains bicyclo[2.2.2]octane) | CRBN ligand | Enhanced PXR degradation vs. parent | Not specified | SNU-C4HiBiT-PXR | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
The evaluation of PROTAC efficacy involves a series of well-established experimental procedures. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation
This is the gold standard for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assays
Assessing the formation of the Protein of Interest (POI)-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the POI and the E3 ligase.
-
Label the POI and the E3 ligase with a donor (e.g., terbium) and an acceptor (e.g., fluorescein) fluorophore, respectively.
-
In a microplate, mix the labeled proteins with increasing concentrations of the PROTAC.
-
After incubation, measure the FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
-
Co-Immunoprecipitation (Co-IP): This method demonstrates the interaction between the endogenous POI and E3 ligase in the presence of the PROTAC.
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and incubate the lysate with an antibody against the POI or the E3 ligase, coupled to magnetic beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze the presence of the other binding partner by Western blotting.
-
Ubiquitination Assays
These assays confirm that the PROTAC induces the ubiquitination of the target protein.
-
In Vitro Ubiquitination Assay: Reconstitute the ubiquitination cascade in a test tube.
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the purified target protein.
-
Add the PROTAC or vehicle control and incubate.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody.
-
-
In-Cell Ubiquitination Assay:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Analyze the eluate by Western blotting with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC repurposing uncovers a noncanonical binding surface that mediates chemical degradation of nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Properties of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. Its rigid bicyclic structure and functional groups make it a valuable scaffold in the design of novel therapeutics. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation. This document presents available spectroscopic data for the target compound and compares it with structurally related bicyclo[2.2.2]octane derivatives to highlight the influence of substituents on their spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and selected reference compounds. A complete dataset for the target compound is not publicly available in spectral databases, but its synthesis is reported in the Journal of Organic Chemistry (1985, 50(7), 1079-87), which would contain its characterization data. The data for the comparison compounds has been aggregated from various public sources.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not publicly available | |
| Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate[1] | CDCl₃ | 3.56 (s, 3H), 1.85 (m, 6H), 1.59 (m, 6H) |
| Methyl bicyclo[2.2.2]octane-1-carboxylate | Reference to spectrum available | |
| Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | Reference to spectrum available |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not publicly available | |
| Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate[2] | Spectrum available in PubChem | |
| Methyl 4-(hydroxymethyl)-bicyclo-[2.2.2]-octane-1-carboxylate | Reference to spectrum available |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Data not publicly available | |
| 3-(1-Bromo-2-bicyclo[2.2.2]octyl)propanal | film | 1721 (C=O, aldehyde) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ and Key Fragments |
| This compound | Data not publicly available | |
| 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid[3] | Electron Ionization | Spectrum available in NIST WebBook |
| 3-(1-Bromo-2-bicyclo[2.2.2]octyl)propanal | High-resolution mass spectrum data available |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4] Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a longer acquisition time (20-60 minutes) is usually necessary due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[5] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]
-
Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
References
- 1. Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate | C10H15BrO2 | CID 57467434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
Safety Operating Guide
Proper Disposal of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, ensuring the protection of personnel and the environment. This document outlines the necessary safety precautions, step-by-step disposal procedures, and regulatory considerations for researchers, scientists, and drug development professionals.
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. The following procedures for this compound are based on its known hazards and general best practices for chemical disposal.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
| Hazard Information | Precautionary Measures |
| Causes skin irritation (H315) [1] | Wear protective gloves and clothing.[1] Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation (H319) [1] | Wear eye and face protection.[1] |
| May cause respiratory irritation (H335) [1] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] It should not be disposed of down the drain or in regular trash.[3][4]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
A laboratory coat.[2]
2. Waste Segregation and Containerization:
-
Labeling: Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound".[2] The label must also include the words "hazardous waste" and an indication of the hazard.[5]
-
Segregation: Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents, acids, or bases.[2]
-
Container: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[2][3] Ensure the container is in good condition.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[2][3]
-
This storage area should be away from heat, sparks, and open flames.[2]
-
Waste should be stored in the satellite accumulation area (SAA) where it was generated.[5]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]
-
Provide the contractor with all available information about the waste, including the chemical name and any known hazards.[2]
-
The final disposal method will be determined by the approved waste disposal plant, which may involve incineration or other specialized treatments.[1]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]
-
After thorough rinsing and air-drying, and with all labels removed or defaced, the container may be disposed of according to institutional guidelines.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS No. 94994-25-9). Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[1][2] Inspect gloves for any signs of degradation or punctures before each use.[3] |
| Eye Protection | Safety glasses or goggles | Chemical safety goggles that provide a complete seal around the eyes are required.[1][4] A face shield should be worn in addition to goggles when there is a splash hazard.[4][5] |
| Body Protection | Laboratory coat | A standard, properly fitting laboratory coat should be worn to protect against skin contact.[1][3] For larger quantities, a chemical-resistant apron may be appropriate. |
| Respiratory Protection | Not generally required for small quantities | Work in a well-ventilated area, preferably a chemical fume hood.[6][7] If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][3] |
Hazard Summary
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Operational Plan: Safe Handling Workflow
A systematic approach to handling chemicals is crucial for minimizing risk. The following workflow outlines the key steps for the safe management of this compound from receipt to disposal.
Procedural Steps:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Handling: All handling of this chemical should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[7] Wear the appropriate PPE as detailed in the table above. Avoid contact with skin and eyes.[6]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6]
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse.[6]
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation:
-
Unused or waste this compound should be treated as hazardous chemical waste.[8]
-
Collect liquid waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[8][9]
-
Solid waste contaminated with the chemical, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled container for solid chemical waste.[10]
Disposal Procedure:
-
Containerization: Use chemically resistant containers (e.g., high-density polyethylene or glass) with secure, leak-proof lids for waste collection.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[8][9]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area. Ensure containers are kept closed except when adding waste and are stored in secondary containment.[10]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][11] Do not dispose of this chemical down the drain or in the regular trash.[9]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. uab.edu [uab.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. osha.gov [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
